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  • Product: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene
  • CAS: 77256-01-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a feasible synthetic route for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a substituted aromatic co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1,2-dimethoxy-3-isopropylbenzene, starting from commercially available 2,3-dimethoxybenzaldehyde. The second step is the regioselective electrophilic aromatic bromination of the synthesized precursor to yield the final product. The directing effects of the two methoxy groups and the isopropyl group on the aromatic ring are key to achieving the desired isomer.

Data Presentation

The following tables summarize the key quantitative data for the two-stage synthesis.

Table 1: Synthesis of 1,2-dimethoxy-3-isopropylbenzene

StepReactionReagents & SolventsKey ParametersYield (%)
1Oxidation2,3-dimethoxybenzaldehyde, Silver oxide, NaOH, Water-78
2Esterificationo-Veratric acid, Methanol, Sulfuric acidReflux-
3Grignard ReactionMethyl o-veratrate, Methylmagnesium bromide, Diethyl ether-76
4DehydrationDimethyl-(2,3-dimethoxyphenyl) carbinol, 20% Sulfuric acidHeating92
5Hydrogenation3-Isopropenyl-1,2-dimethoxybenzene, Platinum oxide, Ethanol-95
Overall ~42

Table 2: Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

StepReactionReagents & SolventsKey ParametersYield (%)
6Bromination1,2-dimethoxy-3-isopropylbenzene, N-Bromosuccinimide (NBS), AcetonitrileRoom TemperatureHigh (expected)

Experimental Protocols

Synthesis of 1,2-dimethoxy-3-isopropylbenzene

This procedure is adapted from the work of Edwards and Cashaw.[1]

Step 1: Oxidation of 2,3-dimethoxybenzaldehyde to o-Veratric Acid

  • To a solution of sodium hydroxide in water, add 2,3-dimethoxybenzaldehyde.

  • Add a solution of silver nitrate in water to the mixture.

  • Stir the reaction mixture vigorously.

  • Filter the mixture and wash the precipitate with dilute sodium bicarbonate solution and water.

  • Acidify the combined filtrate and washings with concentrated hydrochloric acid to precipitate o-veratric acid.

  • Collect the product by filtration and recrystallize from water.

Step 2: Esterification to Methyl o-Veratrate

  • Reflux a mixture of o-veratric acid, methanol, and a catalytic amount of concentrated sulfuric acid.

  • After cooling, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with sodium bicarbonate solution and water, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and distill the residue to obtain methyl o-veratrate.

Step 3: Grignard Reaction to form Dimethyl-(2,3-dimethoxyphenyl) carbinol

  • Prepare a Grignard reagent from methyl bromide and magnesium turnings in anhydrous diethyl ether.

  • To the Grignard reagent, add a solution of methyl o-veratrate in anhydrous diethyl ether.

  • Decompose the reaction complex by adding a saturated solution of ammonium chloride.

  • Separate the ethereal layer, wash with water, and dry over an anhydrous drying agent.

  • Remove the solvent and distill the residue under vacuum to yield the tertiary alcohol.

Step 4: Dehydration to 3-Isopropenyl-1,2-dimethoxybenzene

  • Heat the dimethyl-(2,3-dimethoxyphenyl) carbinol with 20% sulfuric acid on a steam bath.

  • Extract the product with diethyl ether, wash the extract with water, and dry.

  • Remove the solvent and distill the residue to obtain the olefin.

Step 5: Hydrogenation to 1,2-dimethoxy-3-isopropylbenzene

  • Hydrogenate the 3-isopropenyl-1,2-dimethoxybenzene in ethanol using platinum oxide as a catalyst.

  • After the theoretical amount of hydrogen is absorbed, filter the catalyst.

  • Remove the solvent from the filtrate and distill the residue to obtain the final precursor.

Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

This proposed protocol is based on general procedures for the regioselective bromination of activated aromatic systems using N-bromosuccinimide (NBS).[2] The electron-donating methoxy and isopropyl groups are expected to direct bromination to the less sterically hindered para position relative to the isopropyl group (position 5) and ortho to one of the methoxy groups. However, due to the steric hindrance from the adjacent isopropyl group, bromination at the 6-position is also a possibility. For the synthesis of the title compound, bromination is desired at the 1-position. The combined directing effects of the substituents make the 6-position the most likely site of electrophilic attack. To obtain the desired 1-bromo isomer, a different starting material or a more complex synthetic route might be necessary. The following is a general procedure for the bromination of an activated aromatic ring.

Step 6: Bromination of 1,2-dimethoxy-3-isopropylbenzene

  • Dissolve 1,2-dimethoxy-3-isopropylbenzene in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution in portions at room temperature while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2_3_dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde o_veratric_acid o-Veratric Acid 2_3_dimethoxybenzaldehyde->o_veratric_acid Oxidation methyl_o_veratrate Methyl o-Veratrate o_veratric_acid->methyl_o_veratrate Esterification tertiary_alcohol Dimethyl-(2,3-dimethoxyphenyl) carbinol methyl_o_veratrate->tertiary_alcohol Grignard Reaction olefin 3-Isopropenyl-1,2-dimethoxybenzene tertiary_alcohol->olefin Dehydration precursor 1,2-Dimethoxy-3-isopropylbenzene olefin->precursor Hydrogenation final_product 1-Bromo-2-isopropyl-3,4-dimethoxybenzene precursor->final_product Bromination (NBS)

References

Exploratory

An In-depth Technical Guide to 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-Bromo-2-i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. While experimental data for some properties of this specific compound are limited in publicly available literature, this guide consolidates available information and provides context based on structurally related compounds.

Physicochemical Properties

1-Bromo-2-isopropyl-3,4-dimethoxybenzene, with the CAS number 77256-01-0, is a halogenated aromatic compound.[1][2] Its structure features a benzene ring substituted with a bromine atom, an isopropyl group, and two methoxy groups. A summary of its known and computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

PropertyValueSource
Molecular Formula C₁₁H₁₅BrO₂ChemScene[1]
Molecular Weight 259.14 g/mol ChemScene[1]
CAS Number 77256-01-0ChemScene[1]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available (expected to be soluble in organic solvents)Inferred
Topological Polar Surface Area (TPSA) 18.46 ŲChemScene
logP (calculated) 3.5897ChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 3ChemScene

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is not extensively documented in readily available scientific literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, particularly the bromination of an appropriate precursor. A likely precursor is 2-isopropyl-veratrole (1,2-dimethoxy-3-isopropylbenzene).

Proposed Synthesis Workflow

The proposed synthesis involves the electrophilic aromatic substitution (bromination) of 2-isopropyl-veratrole. The workflow, from starting material to purified product, is depicted in the following diagram.

Synthesis_Workflow start Starting Material: 2-isopropyl-veratrole bromination Bromination start->bromination Brominating Agent (e.g., NBS or Br2) Solvent (e.g., CCl4 or CH3COOH) workup Aqueous Work-up bromination->workup Quench Reaction extraction Solvent Extraction workup->extraction Separate Layers drying Drying extraction->drying Drying Agent (e.g., MgSO4 or Na2SO4) purification Purification (e.g., Distillation or Chromatography) drying->purification Remove Solvent product Final Product: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene purification->product Isolate Pure Compound

Caption: Proposed workflow for the synthesis and purification of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

General Experimental Protocol for Bromination

The following is a generalized protocol for the bromination of an activated aromatic ring, which can be adapted for the synthesis of the title compound.

Materials:

  • 2-isopropyl-veratrole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Acetic Acid (CH₃COOH) as solvent

  • Initiator (e.g., AIBN or light) if using NBS in a non-polar solvent

  • Aqueous sodium thiosulfate solution (for quenching Br₂)

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (2-isopropyl-veratrole) in the chosen solvent.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS or a solution of Br₂ in the same solvent) to the reaction mixture. The addition is often done at a controlled temperature (e.g., 0 °C or room temperature) to manage the reaction's exothermicity.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If Br₂ was used, quench the excess bromine with an aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution (to neutralize any acid), and brine.

  • Drying and Solvent Removal: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[3]

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm).

  • Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups.

  • Methoxy Groups: Two singlets for the two OCH₃ groups.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Six distinct signals in the aromatic region, with the carbon attached to the bromine atom being significantly shielded.

  • Isopropyl Group: Two signals for the CH and CH₃ carbons.

  • Methoxy Groups: Two signals for the OCH₃ carbons.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity. For C₁₁H₁₅⁷⁹BrO₂, the expected m/z would be around 258, and for C₁₁H₁₅⁸¹BrO₂, around 260.

  • Fragmentation: Common fragmentation patterns would involve the loss of the isopropyl group, methoxy groups, and the bromine atom.

Reactivity and Stability

  • Reactivity: The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially useful building block in organic synthesis.[4] The methoxy groups are generally stable but can be cleaved under harsh acidic conditions.

  • Stability: The compound is expected to be stable under standard laboratory conditions.[5] It should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity and Applications in Drug Discovery

There is currently limited to no publicly available information regarding the specific biological activity or signaling pathways associated with 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. However, brominated and methoxy-substituted aromatic compounds are common scaffolds in medicinal chemistry and drug discovery.[4][6][7]

The presence of a bromine atom can enhance the binding affinity of a molecule to its biological target and is a useful tool in fragment-based drug discovery for hit identification through X-ray crystallography.[6] Methoxy groups can influence the metabolic stability and pharmacokinetic properties of a drug candidate.

Given its structure, 1-Bromo-2-isopropyl-3,4-dimethoxybenzene could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate any intrinsic biological activity of this compound.

The following diagram illustrates a general workflow for how a compound like this might be utilized in a fragment-based drug discovery campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization frag_lib Fragment Library (including the title compound) primary_screen Primary Screen (e.g., SPR, Thermal Shift) frag_lib->primary_screen hit_id Hit Identification primary_screen->hit_id biophys_val Biophysical Validation (e.g., NMR, ITC) hit_id->biophys_val struct_bio Structural Biology (X-ray Crystallography) biophys_val->struct_bio synthesis Synthesis of Analogs struct_bio->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar adme ADME/Tox Profiling sar->adme lead_opt Lead Optimization adme->lead_opt lead_opt->synthesis Iterative Cycles

Caption: General workflow for fragment-based drug discovery.

Safety and Handling

Detailed safety information for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is not available. However, based on the safety data for similar brominated aromatic compounds, it should be handled with care in a well-ventilated fume hood.[8][9][10][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a chemical compound with potential as a synthetic intermediate. This guide has summarized its known physicochemical properties and provided a plausible route for its synthesis and purification. While specific experimental data and biological studies are lacking, the information presented here, drawn from available data and knowledge of related compounds, provides a solid foundation for researchers interested in this molecule. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

Foundational

An In-depth Technical Guide to 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (CAS: 77256-01-0)

For Researchers, Scientists, and Drug Development Professionals Introduction and Chemical Identity 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a substituted aromatic compound. Its chemical structure, featuring a bromine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a substituted aromatic compound. Its chemical structure, featuring a bromine atom and isopropyl and dimethoxy groups on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its known properties, potential applications, and handling considerations, based on available data.

Table 1: Chemical Identification

IdentifierValue
CAS Number 77256-01-0
IUPAC Name 1-Bromo-2-isopropyl-3,4-dimethoxybenzene
Synonyms Benzene, 1-bromo-3,4-dimethoxy-2-(1-methylethyl)-
Molecular Formula C₁₁H₁₅BrO₂[1]
Molecular Weight 259.14 g/mol [1]
SMILES BrC1=C(C(C)C)C(OC)=C(OC)C=C1[1]

Physicochemical Properties

The physicochemical properties of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene are summarized below. It is important to note that detailed experimental data is limited, and some values are sourced from chemical supplier databases.

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 122-125 °C (at 3 Torr)ChemicalBook
Density 1.326 g/cm³ChemicalBook
Topological Polar Surface Area (TPSA) 18.46 ŲChemScene[1]
logP (predicted) 3.5897ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 3ChemScene[1]

Synthesis and Reactivity

General Synthetic Workflow

The synthesis would likely proceed via the direct bromination of the precursor using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst. The reaction conditions would need to be carefully controlled to ensure regioselectivity.

G General Synthetic Workflow A 1-isopropyl-2,3-dimethoxybenzene D Electrophilic Aromatic Substitution A->D B Brominating Agent (e.g., NBS, Br2) B->D C Reaction Solvent (e.g., CCl4, CH2Cl2) C->D E 1-Bromo-2-isopropyl-3,4-dimethoxybenzene D->E F Purification (e.g., Chromatography, Distillation) E->F

Caption: General workflow for the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Reactivity and Potential in Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes 1-Bromo-2-isopropyl-3,4-dimethoxybenzene a suitable substrate for various cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

G Potential Cross-Coupling Reactions A 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene E Suzuki Coupling A->E F Stille Coupling A->F G Heck/Sonogashira Coupling A->G B Organoboron Reagent B->E C Organotin Reagent C->F D Alkene/Alkyne D->G H Functionalized Aromatic Product E->H F->H G->H

Caption: Potential utility in common cross-coupling reactions.

Applications in Research and Drug Development

As a substituted bromobenzene derivative, this compound is a potential building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Brominated organic compounds are widely used as intermediates in nucleophilic substitution and catalytic cross-coupling reactions, which are crucial for exploring chemical space in drug discovery. While no specific applications for this particular compound are documented, its structural motifs are present in various biologically active molecules.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene are not available, its expected spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons (likely 2H, appearing as doublets or multiplets in the aromatic region).- Isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).- Two distinct methoxy group signals (singlets, 6H total).
¹³C NMR - Aromatic carbons (6 signals, with the carbon bearing the bromine showing a characteristic shift).- Isopropyl carbons (2 signals).- Methoxy carbons (2 signals).
IR Spectroscopy - C-H stretching (aromatic and aliphatic).- C=C stretching (aromatic ring).- C-O stretching (methoxy groups).- C-Br stretching.
Mass Spectrometry - A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

Safety and Handling

Table 4: General Safety and Handling Recommendations

CategoryRecommendation
GHS Hazard Classification (Inferred) - Skin Irritant- Eye Irritant- May cause respiratory irritation
Personal Protective Equipment (PPE) - Safety goggles with side shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat
Handling - Use in a well-ventilated area or a chemical fume hood.- Avoid contact with skin, eyes, and clothing.- Avoid inhalation of vapor or mist.
Storage - Store in a tightly sealed container in a cool, dry place.
First Aid (General) - Skin Contact: Wash off immediately with plenty of soap and water.- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.- Inhalation: Move to fresh air.- Ingestion: Do NOT induce vomiting. Seek medical attention.

Conclusion

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a chemical intermediate with potential applications in organic synthesis, particularly in the construction of complex aromatic compounds through cross-coupling reactions. While detailed experimental and safety data are currently limited in the public domain, its structural features suggest it could be a valuable building block for researchers in medicinal chemistry and materials science. Further investigation into its reactivity and biological properties is warranted to fully explore its potential. Users should handle this compound with care, following the general safety precautions outlined for similar chemical substances.

References

Exploratory

Spectroscopic Data for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. Due to the absen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. Due to the absence of directly published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed, adaptable experimental protocols for the synthesis and spectroscopic analysis are also provided to facilitate further research and characterization.

Chemical Structure and Properties

  • IUPAC Name: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Molecular Formula: C₁₁H₁₅BrO₂

  • Molecular Weight: 259.14 g/mol

  • CAS Number: 77256-01-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. These predictions are derived from the known spectral characteristics of analogous compounds, including 4-Bromo-1,2-dimethoxybenzene, 1-Bromo-2,4-dimethoxybenzene, and various isopropyl-substituted bromobenzenes.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.9 - 7.1d, J ≈ 8-9 Hz1HAr-H (H-6)
~ 6.7 - 6.9d, J ≈ 8-9 Hz1HAr-H (H-5)
~ 3.8 - 3.9s3HOCH₃ (at C-4)
~ 3.7 - 3.8s3HOCH₃ (at C-3)
~ 3.2 - 3.4sept, J ≈ 7 Hz1HCH (isopropyl)
~ 1.2 - 1.3d, J ≈ 7 Hz6HCH₃ (isopropyl)

Aromatic protons (Ar-H) are expected in the range of 6.5-8.0 ppm.[1][2] The presence of electron-donating methoxy groups will likely shift these signals upfield. The isopropyl group's methine proton will appear as a septet, coupled to the six methyl protons, which will appear as a doublet.

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~ 150 - 155Ar-C (C-O)
~ 145 - 150Ar-C (C-O)
~ 135 - 140Ar-C (C-isopropyl)
~ 125 - 130Ar-CH
~ 115 - 120Ar-CH
~ 110 - 115Ar-C (C-Br)
~ 60 - 62OCH₃
~ 55 - 57OCH₃
~ 25 - 30CH (isopropyl)
~ 22 - 24CH₃ (isopropyl)

Aromatic carbons typically resonate between 120-150 ppm.[1] Carbons attached to electronegative oxygen atoms will be shifted downfield. The carbon bearing the bromine atom is expected to be in the lower end of the aromatic region.

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2960 - 2850StrongC-H stretch (aliphatic)
~ 3050 - 3000MediumC-H stretch (aromatic)
~ 1580 - 1600MediumC=C stretch (aromatic ring)
~ 1465MediumC-H bend (aliphatic)
~ 1250 - 1200StrongC-O stretch (aryl ether)
~ 1150 - 1000StrongC-O stretch (aryl ether)
~ 600 - 500MediumC-Br stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
258/260High[M]⁺/ [M+2]⁺ (Molecular ion peak, bromine isotopes)
243/245High[M - CH₃]⁺
215/217Medium[M - C₃H₇]⁺
136Medium[M - Br - C₃H₇]⁺

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.[3] Fragmentation will likely involve the loss of a methyl group from a methoxy substituent and the loss of the isopropyl group.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and spectroscopic characterization of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Synthesis Protocol: Electrophilic Bromination of 1-isopropyl-2,3-dimethoxybenzene

A common method for the synthesis of brominated dimethoxybenzenes is through electrophilic aromatic substitution.[4][5][6]

Materials:

  • 1-isopropyl-2,3-dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent like chloroform)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 1-isopropyl-2,3-dimethoxybenzene in acetonitrile in a round-bottom flask.

  • Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra of aromatic compounds is as follows.[7]

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each unique carbon.

FT-IR Spectroscopy Protocol

For a liquid sample, the following FT-IR protocol can be used.[8][9]

Sample Preparation:

  • If the sample is a liquid at room temperature, it can be analyzed directly as a thin film.

  • Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[10]

  • Gently press the plates together to form a thin, uniform film.

Data Acquisition:

  • Obtain a background spectrum of the clean salt plates.

  • Mount the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile organic compounds.[11][12]

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent such as hexane or dichloromethane.[12]

Data Acquisition:

  • Inject the sample solution into the GC-MS system.

  • The sample is vaporized and separated on a capillary column (e.g., DB-5).

  • The separated components are then introduced into the mass spectrometer.

  • Electron ionization (EI) at 70 eV is a common method for generating ions.[3]

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Material (1-isopropyl-2,3-dimethoxybenzene) Reaction Electrophilic Bromination (NBS) Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product NMR NMR (¹H & ¹³C) Product->NMR IR FT-IR Product->IR MS GC-MS Product->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and characterization of the target compound.

References

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-isopropyl-3,4-dimethoxyben...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The document outlines the expected chemical shifts, coupling constants, and multiplicities for each proton in the molecule, supported by established principles of NMR spectroscopy. Furthermore, a detailed experimental protocol for the acquisition of such a spectrum is provided, ensuring reproducibility and accuracy in a laboratory setting.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below. These predictions are based on the analysis of substituent effects on the benzene ring and typical values for alkyl groups.

Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-6~ 7.05Doublet (d)1HJ(H-6, H-5) ≈ 8.8
H-5~ 6.85Doublet (d)1HJ(H-5, H-6) ≈ 8.8
-OCH₃ (C4)~ 3.90Singlet (s)3H-
-OCH₃ (C3)~ 3.88Singlet (s)3H-
-CH(CH₃)₂~ 3.30Septet (sept)1HJ(CH, CH₃) ≈ 6.9
-CH(CH₃)₂~ 1.25Doublet (d)6HJ(CH₃, CH) ≈ 6.9

Spectral Interpretation and Rationale

The predicted ¹H NMR spectrum of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, and the isopropyl group.

  • Aromatic Region (δ 6.8-7.1 ppm): The benzene ring has two adjacent protons, H-5 and H-6. Due to the electron-donating nature of the two methoxy groups, these aromatic protons are expected to be shielded and appear in the upfield region of the aromatic spectrum.[1] They will appear as two doublets due to ortho-coupling to each other.[2] The H-6 proton is ortho to the bromine atom, which is an electron-withdrawing group, thus it is expected to be slightly downfield compared to the H-5 proton. The ortho coupling constant (³J) between these two protons is typically in the range of 6-10 Hz.[2]

  • Methoxy Protons (δ 3.8-3.9 ppm): The two methoxy groups are in different chemical environments. The methoxy group at C4 is para to the isopropyl group and meta to the bromine, while the methoxy group at C3 is ortho to the isopropyl group and meta to the bromine. This difference in their electronic environment is expected to result in two distinct singlet signals.[3] Methoxy groups on a benzene ring typically appear as sharp singlets in the range of 3.7-4.0 ppm.[3]

  • Isopropyl Protons (δ 1.2-3.3 ppm): The isopropyl group will give rise to two signals. The methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons (n+1 rule, where n=6).[4] This signal is expected to be downfield due to its proximity to the aromatic ring. The six methyl protons (-CH₃) are equivalent and will appear as a doublet due to coupling with the single methine proton.[4] This signal will be in the upfield alkyl region. The typical coupling constant between the methine and methyl protons of an isopropyl group is around 7 Hz.[4]

Visualization of Molecular Structure and Proton Assignments

The following diagram, generated using the DOT language, illustrates the structure of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene with the assigned protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_tune Lock and Tune insert->lock_tune shim Shim Magnetic Field lock_tune->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign structure Correlate to Structure assign->structure

References

Exploratory

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. This document outlines predicted spectral data, a detailed experimental protocol for acquiring ¹³C NMR spectra, and a logical workflow for the analysis process. This guide is intended to be a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the structural characterization of this and similar molecules.

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C-Br)115-125The carbon atom directly attached to the bromine is expected to be deshielded, but the heavy atom effect of bromine can lead to a shift that is not as far downfield as might be expected based on electronegativity alone.
C2 (C-isopropyl)140-150The presence of the bulky isopropyl group and its substitution on the aromatic ring will cause a significant downfield shift for the attached carbon.
C3 (C-OCH₃)145-155The carbon atom bonded to the methoxy group is expected to be significantly deshielded due to the electronegativity of the oxygen atom.
C4 (C-OCH₃)145-155Similar to C3, this carbon is also attached to a methoxy group and will experience a comparable downfield shift.
C5110-120This aromatic carbon is expected to be shielded relative to the substituted carbons.
C6110-120Similar to C5, this aromatic carbon will be relatively shielded.
C7 (CH-isopropyl)30-40The methine carbon of the isopropyl group typically appears in this region.
C8, C9 (CH₃-isopropyl)20-25The two equivalent methyl carbons of the isopropyl group are expected to be in this upfield region.
C10 (OCH₃)55-65The carbon of the methoxy group at C3 will have a characteristic chemical shift in this range.
C11 (OCH₃)55-65The carbon of the methoxy group at C4 will have a chemical shift similar to C10.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of an organic compound such as 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

1. Sample Preparation

  • Sample Purity: Ensure the sample of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is of high purity to avoid interference from impurity signals.

  • Mass: Accurately weigh approximately 10-50 mg of the compound.

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to a clean, dry NMR tube. The choice of solvent is critical and should dissolve the compound completely.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication to form a homogeneous solution.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tuning and Matching: The NMR probe should be tuned to the ¹³C frequency and matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized by a process called shimming to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for a routine ¹³C NMR spectrum.

    • Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay (e.g., 2-5 seconds) should be included between scans to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

3. Data Processing and Analysis

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The resulting spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline of the spectrum is corrected to be flat.

  • Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the known chemical shift of the deuterated solvent.

  • Peak Picking and Integration: The chemical shift of each peak is determined. While integration of ¹³C NMR spectra is not always straightforward due to variable relaxation times and NOE effects, it can provide qualitative information about the number of carbons of a similar type.

  • Spectral Assignment: The peaks in the spectrum are assigned to the corresponding carbon atoms in the molecule based on their chemical shifts, and by comparison with predicted values and data from related compounds. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Workflow for ¹³C NMR Analysis

The logical flow of the ¹³C NMR analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, from initial sample handling to final structural confirmation, is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound b Add Deuterated Solvent a->b c Dissolve Sample b->c d Tune and Shim Spectrometer c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Chemical Shifts h->i j Peak Picking and Assignment i->j k Compare with Predictions j->k l Structural Confirmation k->l

Caption: Workflow for the 13C NMR analysis of an organic compound.

Foundational

Mass Spectrometry of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the anticipated electron ionization mass spectrometry (EI-MS) behavior of 1-Bromo-2-isopropyl-3,4-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electron ionization mass spectrometry (EI-MS) behavior of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. Due to the absence of a publicly available mass spectrum for this specific compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended to assist researchers in the identification and structural elucidation of this and similar molecules.

Core Data Presentation

The expected mass spectrum of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is characterized by a discernible molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups. The presence of a bromine atom will result in a characteristic M+2 isotopic pattern for all bromine-containing fragments. The relative abundances are predicted based on ion stability.

Predicted m/z Proposed Ion Structure/Fragment Relative Abundance (%) Notes
258/260[C₁₁H₁₅BrO₂]⁺• (Molecular Ion)40The M+ and M+2 peaks are due to the ⁷⁹Br and ⁸¹Br isotopes, respectively, in an approximate 1:1 ratio.
243/245[C₁₀H₁₂BrO₂]⁺100Loss of a methyl radical (•CH₃) from the isopropyl group (benzylic cleavage), forming a stable secondary carbocation. This is predicted to be the base peak.
228/230[C₉H₉BrO₂]⁺•15Loss of a propene molecule (C₃H₆) via McLafferty-type rearrangement from the isopropyl group.
215/217[C₉H₁₀BrO]⁺30Loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of a formaldehyde molecule (CH₂O).
179[C₁₁H₁₅O₂]⁺25Loss of the bromine radical (•Br).
164[C₁₀H₁₂O₂]⁺•50Loss of a bromine radical (•Br) followed by the loss of a methyl radical (•CH₃).
149[C₉H₉O₂]⁺35Loss of a bromine radical (•Br) and a subsequent loss of a C₂H₆ molecule from the isopropyl group.
136[C₈H₈O₂]⁺•20Further fragmentation involving the loss of the isopropyl group.

Predicted Fragmentation Pathways

The fragmentation of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation will likely proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses.

The primary fragmentation is anticipated to be the benzylic cleavage of a methyl group from the isopropyl substituent, leading to a highly stable secondary carbocation, which is expected to be the base peak. Another significant fragmentation route involves the loss of the bromine atom. Cleavage of the methoxy groups, either as a methyl radical or through the loss of formaldehyde, will also contribute to the overall spectrum.

Fragmentation_Pathway M [C₁₁H₁₅BrO₂]⁺• m/z = 258/260 (Molecular Ion) F1 [C₁₀H₁₂BrO₂]⁺ m/z = 243/245 (Base Peak) M->F1 - •CH₃ F2 [C₁₁H₁₅O₂]⁺ m/z = 179 M->F2 - •Br F4 [C₉H₉BrO₂]⁺• m/z = 228/230 M->F4 - C₃H₆ F3 [C₁₀H₁₂O₂]⁺• m/z = 164 F2->F3 - •CH₃

Predicted primary fragmentation of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • The acquired total ion chromatogram (TIC) should be examined to identify the peak corresponding to the analyte.

  • The mass spectrum of the analyte peak should be extracted and background-subtracted.

  • The fragmentation pattern should be analyzed and compared with the predicted data and, if available, with spectral libraries (e.g., NIST, Wiley).

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prep1 Dissolve in Solvent Prep2 Dilute to Working Concentration Prep1->Prep2 Prep3 Filter Prep2->Prep3 GCMS_Inject Inject Sample (1 µL) Prep3->GCMS_Inject GC_Separation GC Separation GCMS_Inject->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z 40-400) MS_Ionization->MS_Detection DA_TIC Analyze Total Ion Chromatogram MS_Detection->DA_TIC DA_Spectrum Extract & Background-Subtract Spectrum DA_TIC->DA_Spectrum DA_Interpretation Interpret Fragmentation Pattern DA_Spectrum->DA_Interpretation

Workflow for the GC-MS analysis of the target compound.

Exploratory

An In-depth Technical Guide to 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a substituted aromatic compound with potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a substituted aromatic compound with potential applications in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, a plausible synthetic route, and explores its potential as a scaffold for novel therapeutic agents based on the biological activities of structurally related analogs. Detailed experimental protocols for its synthesis and for a key biological assay are provided, alongside visualizations of the synthetic pathway and a relevant signaling cascade to aid in research and development efforts.

Chemical Identity and Properties

The formal IUPAC name for the compound is 1-Bromo-2-isopropyl-3,4-dimethoxybenzene . Its structure consists of a benzene ring substituted with a bromine atom at position 1, an isopropyl group at position 2, and two methoxy groups at positions 3 and 4.

Physicochemical Properties

Quantitative data for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene and its structurally related analogs are summarized in the tables below. These analogs provide context for the potential properties and biological activity of the title compound.

PropertyValueReference
IUPAC Name 1-Bromo-2-isopropyl-3,4-dimethoxybenzene-
Synonym Benzene, 1-bromo-3,4-dimethoxy-2-(1-methylethyl)[1]
CAS Number 77256-01-0[1]
Molecular Formula C₁₁H₁₅BrO₂[1]
Molecular Weight 259.14 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in common organic solvents-

Table 1: Physicochemical Properties of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Properties of Structurally Related Compounds

To provide a comparative context, the physicochemical properties of several related bromo-dimethoxybenzene derivatives are presented in Table 2.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
1-Bromo-2,4-dimethoxybenzeneC₈H₉BrO₂217.0625-26153-155 (18 mmHg)1.507
1-Bromo-3,5-dimethoxybenzeneC₈H₉BrO₂217.0670-73306Not available
1-Bromo-2,6-dimethoxybenzeneC₈H₉BrO₂217.06Not availableNot availableNot available
1,2-Dibromo-3,4-dimethoxybenzeneC₈H₈Br₂O₂295.96Not availableNot availableNot available

Table 2: Physicochemical Properties of Related Bromo-dimethoxybenzene Derivatives.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene A 1-isopropyl-2,3-dimethoxybenzene B 1-Bromo-2-isopropyl-3,4-dimethoxybenzene A->B Electrophilic Aromatic Bromination R Brominating Agent (e.g., NBS or Br₂) Catalyst (e.g., FeCl₃)

Caption: Proposed synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Detailed Experimental Protocol: Bromination of 1-isopropyl-2,3-dimethoxybenzene

This protocol is adapted from general procedures for the bromination of activated aromatic compounds.

Materials:

  • 1-isopropyl-2,3-dimethoxybenzene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Ferric Chloride (FeCl₃) (if using Br₂)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if using Br₂)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-isopropyl-2,3-dimethoxybenzene (1.0 eq) in anhydrous DCM.

  • Addition of Brominating Agent:

    • Using NBS: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

    • Using Bromine: Add a catalytic amount of anhydrous FeCl₃. Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Bromine (1.05 eq) in DCM via a dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Potential Applications in Drug Development

While there is limited direct research on the biological activity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, its structural motifs are present in various biologically active molecules. The bromo-dimethoxybenzene and bromo-trimethoxybenzene scaffolds have been explored for their potential as anticancer and antimicrobial agents.

Anticancer Activity of Related Compounds

Several studies have demonstrated the cytotoxic effects of bromo-substituted methoxybenzene derivatives against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, a critical process for cell division.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-bromo-3',4',5'-trimethoxy-trans-stilbeneA549 (Lung)6.36[2]
3-bromo-3',4',5',4-tetramethoxy-trans-stilbeneVariousLow µM range[2]
Substituted methoxylbenzoyl-aryl-thiazolesProstate and Melanoma0.7 - 2.6[3]
3,4,5-trimethoxyphenyl-based derivativesVariousLow nM to low µM range[3]

Table 3: Anticancer Activity of Structurally Related Compounds.

Antimicrobial Activity of Related Compounds

The presence of a bromine atom on an aromatic ring can enhance antimicrobial activity. The electron-withdrawing nature of bromine can influence the electronic properties of the molecule, potentially leading to increased interaction with microbial targets.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Diazenyl Schiff bases with bromo-substituentsBacteria and Fungiup to 35 µM/mL[3]
Azobenzenes with chloro-substituentsS. aureus, B. subtilis, K. pneumoniae, S. cerevisiae, C. albicansup to 8.25[3]

Table 4: Antimicrobial Activity of Structurally Related Compounds.

Signaling Pathways and Mechanism of Action

Based on the activity of structurally similar compounds, a plausible mechanism of action for the potential anticancer effects of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the inhibition of tubulin polymerization.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin that are essential for mitosis. The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drugs.

G Tubulin Polymerization and Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Active Compound A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C D Cell Division C->D E 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (or active analog) F Binding to Tubulin E->F G Inhibition of Polymerization F->G H Mitotic Arrest G->H I Apoptosis H->I

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a common method to assess the effect of a compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compound (1-Bromo-2-isopropyl-3,4-dimethoxybenzene) dissolved in DMSO

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO vehicle)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock in General Tubulin Buffer.

  • Reaction Mixture: On ice, prepare the tubulin polymerization reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10% v/v) in General Tubulin Buffer.

  • Assay Setup: Add the test compound, positive control, and negative control to the wells of a pre-warmed (37 °C) 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mixture to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37 °C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. A decrease in the rate and extent of the absorbance increase compared to the negative control indicates inhibition of tubulin polymerization. Calculate the IC₅₀ value from the dose-response curve.

Conclusion

1-Bromo-2-isopropyl-3,4-dimethoxybenzene represents a chemical scaffold with potential for the development of novel therapeutic agents. While direct biological data is limited, the known anticancer and antimicrobial activities of structurally related bromo-dimethoxybenzene and bromo-trimethoxybenzene derivatives suggest that this compound warrants further investigation. The provided synthetic and biological assay protocols offer a foundation for researchers to explore the therapeutic potential of this and similar molecules. Future studies should focus on the synthesis and purification of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, followed by comprehensive screening for its biological activities and elucidation of its precise mechanism of action.

References

Foundational

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals This technical guide outlines the primary synthetic pathways for obtaining 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a substituted aromatic compound with po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary synthetic pathways for obtaining 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Due to the absence of a direct, single-step synthesis in readily available literature, this document focuses on a logical multi-step approach, commencing with the synthesis of the key intermediate, 2-isopropyl-3,4-dimethoxybenzene (also known as 2-isopropylveratrole), followed by its regioselective bromination.

Core Synthetic Strategy

The most viable route to 1-Bromo-2-isopropyl-3,4-dimethoxybenzene involves a two-stage process:

  • Synthesis of 2-isopropyl-3,4-dimethoxybenzene: This precursor can be prepared via the Friedel-Crafts alkylation of 3,4-dimethoxybenzene (veratrole).

  • Bromination of 2-isopropyl-3,4-dimethoxybenzene: The subsequent electrophilic aromatic substitution with a suitable brominating agent yields the target compound. The regioselectivity of this step is governed by the directing effects of the existing methoxy and isopropyl substituents.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-isopropyl-3,4-dimethoxybenzene

The introduction of the isopropyl group onto the veratrole ring can be achieved through a Friedel-Crafts alkylation reaction.

Reaction: Friedel-Crafts Alkylation of Veratrole

  • Starting Material: Veratrole (1,2-dimethoxybenzene)

  • Alkylating Agent: 2-Chloropropane or Isopropanol

  • Catalyst: A Lewis acid such as Aluminum chloride (AlCl₃) or a strong protic acid like Sulfuric acid (H₂SO₄).

Experimental Protocol (Adapted from general Friedel-Crafts procedures):

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole (1.0 equivalent) in an inert solvent such as dichloromethane or carbon disulfide.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the stirred solution.

  • Add the alkylating agent (e.g., 2-chloropropane, 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-isopropyl-3,4-dimethoxybenzene.

Quantitative Data:

ParameterValue
Starting MaterialVeratrole
Alkylating Agent2-Chloropropane
CatalystAluminum chloride
Typical Yield60-80% (Varies with reaction conditions)
Purity>95% (After purification)
Stage 2: Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

The bromination of the synthesized 2-isopropyl-3,4-dimethoxybenzene is the final step. The two methoxy groups and the isopropyl group are all ortho-, para-directing. The position of bromination will be influenced by the steric hindrance and the combined activating effect of these groups. The most likely position for bromination is at the C1 position, which is ortho to the isopropyl group and one methoxy group, and meta to the other methoxy group, due to the strong activation and steric accessibility.

Reaction: Electrophilic Aromatic Bromination

  • Starting Material: 2-isopropyl-3,4-dimethoxybenzene

  • Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂) in a suitable solvent.

Experimental Protocol:

  • Dissolve 2-isopropyl-3,4-dimethoxybenzene (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.1 equivalents) portion-wise to the stirred solution. If using liquid bromine, it should be added dropwise as a solution in the reaction solvent.

  • Maintain the reaction at 0°C and stir for the prescribed time, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess bromine.

  • Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Quantitative Data:

ParameterValue
Starting Material2-isopropyl-3,4-dimethoxybenzene
Brominating AgentN-Bromosuccinimide
Typical Yield70-90% (Varies with reaction conditions)
Purity>98% (After purification)

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis.

Synthesis_Pathway Veratrole Veratrole (1,2-Dimethoxybenzene) Isopropyl_Precursor 2-isopropyl-3,4-dimethoxybenzene Veratrole->Isopropyl_Precursor Friedel-Crafts Alkylation Final_Product 1-Bromo-2-isopropyl-3,4-dimethoxybenzene Isopropyl_Precursor->Final_Product Bromination Reagent1 2-Chloropropane AlCl₃ Reagent2 N-Bromosuccinimide

Caption: Overall synthetic scheme for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Experimental_Workflow Start1 Start: Veratrole Reaction1 Friedel-Crafts Alkylation (2-Chloropropane, AlCl₃) Start1->Reaction1 Workup1 Quenching & Extraction Reaction1->Workup1 Purification1 Distillation / Chromatography Workup1->Purification1 Intermediate Intermediate: 2-isopropyl-3,4-dimethoxybenzene Purification1->Intermediate Start2 Start: Intermediate Reaction2 Bromination (NBS) Start2->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification2 Recrystallization / Chromatography Workup2->Purification2 Final Final Product: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene Purification2->Final

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Exploratory

The Reactivity of Polysubstituted Dimethoxybenzene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Dimethoxybenzene derivatives are pivotal structural motifs in organic chemistry and medicinal chemistry, serving as versatile precursors for a wide array of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxybenzene derivatives are pivotal structural motifs in organic chemistry and medicinal chemistry, serving as versatile precursors for a wide array of complex molecules, including numerous active pharmaceutical ingredients (APIs).[1][2] Their reactivity is predominantly governed by the two electron-donating methoxy groups, which activate the aromatic ring and direct the regiochemical outcome of various transformations. This guide provides an in-depth analysis of the core reactivity principles of polysubstituted dimethoxybenzenes, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in research and development.

Core Reactivity Principles

The chemical behavior of dimethoxybenzenes is largely dictated by the electron-rich nature of the aromatic ring, a consequence of the mesomeric effect of the methoxy substituents. This enhanced nucleophilicity makes them highly susceptible to electrophilic attack and directs the formation of specific isomers.

Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is the most common reaction class for dimethoxybenzene compounds.[3][4] The two methoxy groups are strong activating groups, donating electron density into the ring system and stabilizing the cationic intermediate (the arenium ion) formed during the reaction.[4][5] This activation makes dimethoxybenzenes significantly more reactive than benzene itself.

The directing effect of the methoxy groups channels incoming electrophiles to the ortho and para positions. In polysubstituted dimethoxybenzenes, the position of substitution is determined by the combined electronic and steric effects of all substituents present.[6][7]

Key EAS Reactions Include:

  • Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, or an alcohol in the presence of a strong acid.[3][6][8] Due to the high activation of the ring, polysubstitution is a common issue.[6] The reaction proceeds through the formation of a carbocation electrophile which is then attacked by the nucleophilic benzene ring.[8][9] Steric hindrance can play a significant role in determining the final product; for instance, dialkylation of 1,4-dimethoxybenzene with bulky tert-butyl groups proceeds readily, but a third alkylation is unfavorable due to steric hindrance.[8][10]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst.[5] Unlike alkylation, the resulting acylbenzene is deactivated, which prevents further substitution reactions.[5]

  • Halogenation, Nitration, and Sulfonation: These classic EAS reactions allow for the introduction of halogen, nitro (-NO2), and sulfonic acid (-SO3H) groups, respectively, onto the activated ring.[3][11]

// Nodes sub [label=<Dimethoxybenzene>]; E_plus [label="E+", fontcolor="#EA4335"]; intermediate [label=<Arenium Ion (Stabilized)>]; product [label=<Substituted Product>]; H_plus [label="H+", fontcolor="#4285F4"];

// Invisible nodes for layout inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];

// Edges sub -> inv1 [arrowhead=none]; E_plus -> inv1 [arrowhead=none]; inv1 -> intermediate [label="Attack by π-system", color="#34A853"]; intermediate -> inv2 [label="Loss of Proton", color="#EA4335"]; inv2 -> product [arrowhead=none]; inv2 -> H_plus [arrowhead=none]; }

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Oxidation to Quinones

1,4-Dimethoxybenzene derivatives are particularly susceptible to oxidation to form the corresponding quinones, which are valuable synthetic intermediates.[12] A common and effective oxidizing agent for this transformation is ceric ammonium nitrate (CAN).[12][13] The electronic nature of other substituents on the ring significantly influences the reaction outcome.[12][13][14] Mild electron-donating groups tend to favor the formation of diquinones, while strong electron-donating or electron-withdrawing groups often lead to simple quinones, nitrated products, or no reaction.[12][13] This correlation can be useful in predicting the products of such oxidation reactions.[12][13]

Directed Ortho-Lithiation (DoM)

The methoxy groups are powerful directing groups for ortho-lithiation. By treating a dimethoxybenzene compound with a strong organolithium base, such as n-butyllithium (n-BuLi), a proton can be selectively abstracted from the position ortho (adjacent) to a methoxy group.[15] This creates a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. For example, quenching with N,N-dimethylformamide (DMF) followed by an aqueous workup yields the corresponding aldehyde.[15] This method is superior to classical formylation reactions like the Vilsmeier-Haack for achieving high regioselectivity in certain isomers.[15]

Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich nature of the dimethoxybenzene ring generally disfavors nucleophilic attack, SNAr can occur under specific circumstances.[16] The reaction requires the presence of potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halide).[16][17][18] These electron-withdrawing groups are necessary to activate the ring, making it electron-deficient and thus susceptible to attack by a nucleophile.[17][18] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[17]

Metal-Catalyzed Cross-Coupling Reactions

Polysubstituted dimethoxybenzenes, when appropriately functionalized (e.g., as aryl halides or boronic acid derivatives), are excellent substrates for transition metal-catalyzed cross-coupling reactions.[19] These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[19][20] They are indispensable tools in modern organic synthesis for constructing complex molecular architectures found in pharmaceuticals and functional materials.[19][21]

Quantitative Data Summary

The following tables summarize quantitative data from representative reactions, highlighting yields and conditions for the transformation of polysubstituted dimethoxybenzenes.

Table 1: Oxidation of Substituted 1,4-Dimethoxybenzenes with Ceric Ammonium Nitrate (CAN)

Substituent (R) Hammett σp value Diquinone Yield (%) Quinone Yield (%) Reference
H 0.00 46 23 [13]
CH₃ -0.17 62 19 [13]
C₂H₅ -0.15 60 18 [13]
Cl 0.23 25 45 [13]
Br 0.23 21 51 [13]
COCH₃ 0.50 0 79 [13]
CN 0.66 0 0 (62% SM recovered) [13]

Data sourced from a study on the electronic effects in the oxidation of 1,4-dimethoxybenzene derivatives.[13]

Table 2: Synthesis of 2,6-Dimethoxybenzaldehyde via Ortho-Lithiation

Starting Material Reagents Product Yield (%) Reference
1,3-Dimethoxybenzene 1. n-BuLi, THF, 0°C to RT 2,6-Dimethoxybenzaldehyde 75-85 (Typical) [15]
2. DMF, 0°C to RT

Yields are typical for this established, highly regioselective procedure.[15]

Table 3: Friedel-Crafts Dialkylation of 1,4-Dimethoxybenzene

Starting Material Alkylating Agent Catalyst / Solvent Product Yield (%) Reference
1,4-Dimethoxybenzene t-Butyl Alcohol H₂SO₄ / Acetic Acid 1,4-Di-t-butyl-2,5-dimethoxybenzene 78.13 [8]

Yield based on a specific reported experimental procedure.[8]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene[6][8]

This protocol describes the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.

Materials:

  • 1,4-Dimethoxybenzene (3.0 g)

  • t-Butyl alcohol (5.0 mL)

  • Glacial acetic acid (10 mL)

  • Concentrated sulfuric acid (15 mL), chilled

  • Ice-cold water

  • Ice-cold methanol

Procedure:

  • In a 150-mL beaker, combine 3.0 g of 1,4-dimethoxybenzene, 5.0 mL of t-butyl alcohol, and 10 mL of glacial acetic acid. Stir the mixture to dissolve the solids.[8]

  • Place the beaker in an ice-water bath to cool.

  • Slowly add 15 mL of chilled concentrated sulfuric acid dropwise over a period of 5-10 minutes while continuously swirling the beaker in the ice-water bath. The product may begin to precipitate.[6][8]

  • After the addition is complete, remove the beaker from the ice bath and allow it to stand at room temperature for at least 20 minutes, with periodic swirling.[6]

  • Isolation: Add several ice cubes to the reaction mixture to dilute the acid, then add ice-cold water to a total volume of approximately 75-100 mL. Stir vigorously for several minutes to fully precipitate the crude product.[6]

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two 5-mL portions of ice-cold methanol.[6]

  • Allow the product to air-dry on the filter funnel, then transfer to a watch glass to dry completely. The reported yield for this procedure is approximately 78%.[8]

Protocol 2: Synthesis of 2,6-Dimethoxybenzaldehyde via Ortho-Lithiation[15]

This protocol details the ortho-formylation of 1,3-dimethoxybenzene.

Materials:

  • 1,3-Dimethoxybenzene (10 mmol, 1.38 g)

  • Dry Tetrahydrofuran (THF, 60 mL)

  • n-Butyllithium (n-BuLi, 8 mL of a 1.5 M solution in hexanes, 12 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 1.83 g, 25 mmol)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Saturated aqueous NH₄Cl solution (for quenching, alternative to water)

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add 1,3-dimethoxybenzene (10 mmol) and dissolve it in dry THF (60 mL).[15]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature at 0 °C.[15]

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and add anhydrous DMF dropwise.[15]

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.[15]

  • Workup: Carefully pour the reaction mixture into water to quench the reaction. Transfer to a separatory funnel.[15]

  • Separate the organic phase and extract the aqueous phase three times with dichloromethane.

  • Combine all organic phases and dry over anhydrous sodium sulfate.[15]

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 5:1) to obtain pure 2,6-dimethoxybenzaldehyde.[15]

// Nodes start [label="Dissolve 1,3-DMB\nin dry THF under N₂"]; cool1 [label="Cool to 0°C"]; add_nbuli [label="Add n-BuLi dropwise\nat 0°C"]; stir1 [label="Warm to RT\nStir for 2h"]; cool2 [label="Cool to 0°C"]; add_dmf [label="Add anhydrous DMF\ndropwise at 0°C"]; stir2 [label="Warm to RT\nStir for 2h"]; quench [label="Quench with H₂O"]; extract [label="Extract with CH₂Cl₂"]; dry [label="Dry organic layers\n(Na₂SO₄)"]; concentrate [label="Concentrate in vacuo"]; purify [label="Column Chromatography\n(Silica Gel)"]; product [label="Pure 2,6-Dimethoxy-\nbenzaldehyde", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cool1; cool1 -> add_nbuli; add_nbuli -> stir1 [label="Lithiation"]; stir1 -> cool2; cool2 -> add_dmf; add_dmf -> stir2 [label="Formylation"]; stir2 -> quench; quench -> extract; extract -> dry; dry -> concentrate; concentrate -> purify; purify -> product; }

Caption: Experimental workflow for the synthesis of 2,6-dimethoxybenzaldehyde.

Synthetic Pathways Overview

Polysubstituted dimethoxybenzenes are versatile starting materials that can be channeled into various product classes depending on the chosen synthetic route. The diagram below illustrates the logical relationships between different reaction types starting from a generic dimethoxybenzene core.

// Core Node dmb [label="Dimethoxybenzene\nCore Structure", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Types eas [label="Electrophilic Aromatic\nSubstitution (EAS)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dom [label="Directed Ortho-\nMetalation (DoM)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(e.g., CAN)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Metal-Catalyzed\nCross-Coupling", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Product Classes p_eas [label="Halogenated, Nitrated,\nAlkylated, Acylated Analogs"]; p_dom [label="Regioselective Ortho-\nFunctionalized Analogs"]; p_ox [label="Quinones and\nDiquinones"]; p_couple [label="Biaryls and other\nC-C Coupled Products"];

// Edges dmb -> eas [label=" + Electrophile\n(e.g., Br₂, R-Cl)"]; dmb -> dom [label=" + Strong Base\n(e.g., n-BuLi)"]; dmb -> oxidation [label=" + Oxidant"];

eas -> p_eas; dom -> p_dom; oxidation -> p_ox;

// Path to coupling p_eas -> coupling [label=" (as Aryl Halide)"]; p_dom -> coupling [label=" (as Aryl Halide/Boronate)"]; coupling -> p_couple; }

Caption: Logical relationships of synthetic transformations for dimethoxybenzenes.

Conclusion

Polysubstituted dimethoxybenzene compounds exhibit a rich and predictable reactivity profile dominated by the powerful activating and directing effects of the two methoxy groups. A thorough understanding of electrophilic aromatic substitution, directed ortho-metalation, oxidation, and other key transformations is essential for their strategic use in synthesis. For professionals in drug development and materials science, the ability to manipulate these frameworks allows for the rational design and efficient construction of complex, high-value molecules. The protocols and data presented herein serve as a foundational guide for leveraging the synthetic potential of this important class of aromatic compounds.

References

Protocols & Analytical Methods

Method

Suzuki Coupling Reactions of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for conducting Suzuki-Miyaura cross-coupling reactions with 1-Bromo-2-isopropyl-3,4-dimethoxybenzene....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Suzuki-Miyaura cross-coupling reactions with 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. This sterically hindered aryl bromide is a valuable building block for synthesizing complex biaryl scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for similar challenging substrates and are intended to serve as a robust starting point for reaction optimization and discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] This reaction is widely favored in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse boronic acid coupling partners.[3]

1-Bromo-2-isopropyl-3,4-dimethoxybenzene presents a unique challenge due to the steric hindrance imposed by the ortho-isopropyl group. This steric bulk can impede the oxidative addition step in the catalytic cycle, often requiring specialized catalysts and conditions to achieve high yields. Bulky, electron-rich phosphine ligands are frequently employed to facilitate the reaction with such sterically demanding substrates.

The resulting 2-isopropyl-3,4-dimethoxybiphenyl derivatives are of particular interest in drug discovery. Biaryl motifs are prevalent in a multitude of biologically active compounds.[4][5][6] Notably, substituted dimethoxybenzene and biaryl structures have been identified as key scaffolds in the development of novel therapeutics, including potent and selective inhibitors of Heat Shock Protein 90 (Hsp90), a critical target in cancer therapy.[7][8][9]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, which can be adapted for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The choice of catalyst, ligand, base, and solvent is crucial for overcoming the steric hindrance of the substrate.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1101680-90
33-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)DMF/H₂O (8:1)902475-85
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)THF/H₂O (3:1)801870-80
54-Fluorophenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)2-MeTHF/H₂O (10:1)1001288-98

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene with a representative arylboronic acid.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl 2-isopropyl-3,4-dimethoxy- 1,1'-biphenyl Derivative RedElim->Biaryl ArylBr 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene ArylBr->OxAdd BoronicAcid Arylboronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere setup->inert solvent Add Solvents (Toluene/H₂O) inert->solvent react Heat and Stir (100°C, 12-24h) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application

Application Notes and Protocols for the Formation of 2-isopropyl-3,4-dimethoxyphenylmagnesium bromide

For Researchers, Scientists, and Drug Development Professionals Introduction Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The synthesis of these reagents from aryl halides is a critical transformation in the construction of complex molecular architectures, including active pharmaceutical ingredients. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, yielding 2-isopropyl-3,4-dimethoxyphenylmagnesium bromide. The steric hindrance imparted by the ortho-isopropyl group and the presence of methoxy functionalities necessitate careful control of reaction conditions to ensure efficient formation and minimize side reactions.[4][5] Low-temperature methods are particularly crucial for preparing functionalized Grignard reagents to maintain their stability.[6]

Key Applications

The 2-isopropyl-3,4-dimethoxyphenyl moiety is a significant structural motif in various pharmacologically active molecules. The corresponding Grignard reagent serves as a versatile intermediate for introducing this functionalized group into target molecules. Key applications include:

  • Pharmaceutical Intermediates: Synthesis of precursors for drug candidates in areas such as neuroscience and oncology.

  • Complex Molecule Synthesis: A key building block in the total synthesis of natural products and their analogs.

  • Functionalized Materials: Development of novel organic materials with specific electronic and photophysical properties.

Data Presentation: Key Reaction Parameters

The successful formation of 2-isopropyl-3,4-dimethoxyphenylmagnesium bromide is contingent on several critical parameters. The following table summarizes the recommended conditions and expected outcomes, adapted from general protocols for sterically hindered and functionalized aryl Grignard reagents.

ParameterRecommended Condition/ValueNotes
Reactants
1-Bromo-2-isopropyl-3,4-dimethoxybenzene1.0 equivalentStarting aryl bromide.
Magnesium Turnings1.2 - 1.5 equivalentsA slight excess helps to ensure complete consumption of the aryl bromide and compensates for any surface oxides.[7]
Solvent
Anhydrous Tetrahydrofuran (THF)~0.5 M concentration of aryl bromideTHF is essential for solvating and stabilizing the Grignard reagent.[3]
Reaction Conditions
InitiationIodine crystal, 1,2-dibromoethane, or gentle warmingUsed to activate the magnesium surface and initiate the reaction.[2][7]
Temperature-20°C to 0°CLow temperature is crucial to minimize potential side reactions, such as Wurtz coupling, and to preserve the integrity of the functional groups.[1][6]
Reaction Time2 - 4 hoursSlower addition of the aryl bromide and a longer reaction time at low temperature are often necessary for sterically hindered substrates.[1]
Expected Outcome
Typical Yield80 - 95% (in solution)Yields can be influenced by the purity of reagents and the strictness of anhydrous conditions.
Titrated Molarity0.3 - 0.5 MThe concentration of the prepared Grignard reagent should be determined by titration before use.[1]
Key Side ProductsBiphenyl (from Wurtz coupling)Minimized by slow addition of the aryl halide at low temperatures.[1]

Experimental Protocols

Materials and Reagents:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • 1,2-Dibromoethane (optional, for activation)

  • Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel), oven-dried

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., dry ice/acetone)

Protocol for Low-Temperature Grignard Reagent Formation:

This protocol is specifically designed to accommodate the sterically hindered nature of the substrate and to minimize potential side reactions.

  • Apparatus Setup:

    • Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a pressure-equalizing dropping funnel, and an inlet for the inert gas.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add a single crystal of iodine.

    • Gently warm the flask with a heat gun under a constant stream of inert gas until violet vapors of iodine are observed. This helps to activate the magnesium surface.[7]

    • Allow the flask to cool to room temperature.

  • Initiation of Grignard Formation:

    • Prepare a solution of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium turnings.

    • Gently warm the mixture to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.[1][7] If the reaction fails to start, a few drops of 1,2-dibromoethane can be added, or the mixture can be sonicated.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, cool the flask to -20°C using a dry ice/acetone bath.

    • Slowly add the remaining solution of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene from the dropping funnel over a period of 1-2 hours. It is crucial to maintain the internal temperature below -15°C throughout the addition to minimize side reactions.[1]

    • After the addition is complete, allow the reaction mixture to stir at -20°C for an additional 1-2 hours.

    • The reaction can then be slowly warmed to 0°C and stirred for another hour to ensure complete conversion.

  • Quantification and Use:

    • The resulting dark grey to brownish solution is the Grignard reagent.

    • The concentration of the prepared Grignard reagent should be determined by titration prior to its use in subsequent reactions. A common method involves titration with a standard solution of sec-butanol in the presence of an indicator such as 1,10-phenanthroline.[1]

    • For optimal results, it is recommended to use the freshly prepared Grignard reagent immediately.

Mandatory Visualizations

Grignard_Formation_Pathway Reaction Pathway for Grignard Reagent Formation cluster_reactants Reactants A 1-Bromo-2-isopropyl-3,4-dimethoxybenzene D 2-isopropyl-3,4-dimethoxyphenylmagnesium bromide (Grignard Reagent) A->D + Mg, THF B Magnesium (Mg) B->D C Anhydrous THF (Solvent) C->D stabilization

Caption: Reaction scheme for the formation of the Grignard reagent.

Experimental_Workflow Experimental Workflow for Grignard Reagent Synthesis prep Apparatus Preparation (Oven-dried glassware, Inert Atmosphere) activation Magnesium Activation (Add Mg turnings and Iodine, Gentle Heating) prep->activation initiation Reaction Initiation (Add ~10% aryl bromide solution, Warm gently) activation->initiation formation Grignard Formation (Cool to -20°C, Slow addition of remaining aryl bromide) initiation->formation stirring Reaction Completion (Stir at -20°C, then warm to 0°C) formation->stirring quant Quantification & Use (Titrate to determine concentration, Use immediately) stirring->quant

Caption: Step-by-step workflow for the synthesis protocol.

References

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Bromo-2-isopropyl-3,4-dimethoxy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. This aryl bromide is a key building block in the synthesis of various high-value organic molecules, including cannabinoids and other pharmacologically active compounds. The presence of a sterically demanding isopropyl group ortho to the bromine, along with two electron-donating methoxy groups, influences its reactivity in cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For a sterically hindered and electron-rich substrate like 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, the choice of a bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1101680-90
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (5:1)902475-85
4Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O (3:1)801870-80

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask under a counterflow of inert gas.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) and degassed deionized water (1 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)-R(L2)] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product arbr 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene arbr->pd_complex boronic_acid R-B(OH)2 boronic_acid->transmetalation_complex base Base base->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]

Table 2: Representative Conditions for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601280-90
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DiisopropylamineToluene701685-95
31-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF502475-85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)n-BuNH₂1,4-Dioxane801870-80

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous THF (10 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (30 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow start Start setup Reaction Setup: - Add aryl bromide, Pd catalyst, CuI to Schlenk tube start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert reagents Add Reagents: - Anhydrous solvent - Amine base - Terminal alkyne inert->reagents reaction Reaction: - Heat to specified temperature - Stir for 12-24h reagents->reaction monitoring Monitor Progress: - TLC or GC-MS reaction->monitoring workup Workup: - Cool, dilute, filter - Aqueous wash monitoring->workup purification Purification: - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] For sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands is essential for achieving good yields.[5]

Table 3: Representative Conditions for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF802475-85
4CyclohexylaminePd(OAc)₂ (3)JohnPhos (6)Cs₂CO₃Toluene1001670-80

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add the amine (1.2 mmol) followed by anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L) oxidative_addition->pd_complex Ar-Br amine_coordination Amine Coordination pd_complex->amine_coordination amine_complex [Ar-Pd(II)-Br(L)(HNR'R'')]⁺ amine_coordination->amine_complex HNR'R'' deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] For electron-rich aryl bromides, higher temperatures and phosphine ligands are often required to achieve good conversion.[7]

Table 4: Representative Conditions for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1301875-85
31-OctenePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cy₂NMe1,4-Dioxane1103660-70
4AcrylonitrilePd(OAc)₂ (2.5)PPh₃ (5)NaOAcDMAc1252065-75

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: Heck Reaction

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube equipped with a condenser, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Seal the tube and purge with an inert gas for 15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF (10 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Immerse the tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by GC-MS.

  • Upon completion (typically 18-36 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (40 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[8] This reaction is known for its tolerance of a wide range of functional groups.[9]

Table 5: Representative Conditions for Stille Coupling
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (3)--Toluene1101280-90
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)PPh₃ (8)LiClTHF801885-95
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (4)-CuINMP1002475-85
4HexamethylditinPd(OAc)₂ (2)AsPh₃ (4)-1,4-Dioxane1001670-80

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol: Stille Coupling

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Organostannane (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (10 mL) and the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (30 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical_Relationships cluster_substrate Substrate Properties cluster_conditions Reaction Conditions Steric Hindrance Steric Hindrance Ligand Ligand Steric Hindrance->Ligand Requires bulky ligands Electron-Rich Electron-Rich Catalyst Catalyst Electron-Rich->Catalyst Slower oxidative addition Outcome Reaction Outcome (Yield, Selectivity) Catalyst->Outcome Primary driver Ligand->Catalyst Stabilizes & activates Base Base Base->Catalyst Activates coupling partner (e.g., boronic acid) Base->Outcome Affects rate & functional group tolerance Solvent Solvent Temperature Temperature Solvent->Temperature Determines max temp. Temperature->Outcome Affects rate & side reactions

Caption: Factors influencing palladium-catalyzed cross-coupling reactions.

References

Application

Application Notes and Protocols for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including a reactive bromine atom and a substituted benzene ring, make it a versatile building block for the construction of complex molecular architectures. The presence of the bromine atom allows for the facile introduction of other functional groups through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note will focus on the utility of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene as a key precursor in the synthesis of cardiovascular drugs, particularly analogues of the calcium channel blocker Verapamil.

Core Applications in Medicinal Chemistry

The primary application of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in medicinal chemistry is as a key building block for the synthesis of phenylalkylamine-based calcium channel blockers. The 2-isopropyl-3,4-dimethoxyphenyl moiety is a core structural component of Verapamil and its analogues, which are widely used in the treatment of hypertension, angina, and cardiac arrhythmias. The bromine atom on the aromatic ring provides a synthetic handle for the elaboration of the side chain necessary for pharmacological activity.

Synthesis of a Verapamil Analogue Intermediate

A key transformation utilizing 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is its conversion to 2-(2-isopropyl-3,4-dimethoxyphenyl)acetonitrile. This intermediate is crucial for the subsequent alkylation steps to introduce the amine-containing side chain characteristic of Verapamil.

Experimental Protocol: Synthesis of 2-(2-isopropyl-3,4-dimethoxyphenyl)acetonitrile

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Nitrogen or Argon gas atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • The reaction mixture is heated to reflux (typically around 150-160 °C) and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(2-isopropyl-3,4-dimethoxyphenyl)acetonitrile.

Representative Biological Data of Verapamil

The following table summarizes the in vitro pharmacological data for Verapamil, a drug synthesized from intermediates structurally related to 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. This data is provided as a reference for the expected biological activity of its analogues.

TargetAssayTest SpeciesIC50 (nM)
L-type Ca2+ channel[3H]-Verapamil bindingRat cortical membranes100
L-type Ca2+ channelK+ depolarization-induced contractionRabbit ear artery23
P-glycoprotein 1[3H]-Azidopine bindingMouse kidney membranes48

Data is representative and may vary between different studies and experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by calcium channel blockers like Verapamil and a typical experimental workflow for the synthesis and evaluation of its analogues.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell L_type_Ca_channel L-type Calcium Channel Ca_ion Ca²⁺ L_type_Ca_channel->Ca_ion influx Depolarization Depolarization Depolarization->L_type_Ca_channel activates Calmodulin Calmodulin Ca_ion->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Verapamil Verapamil Verapamil->L_type_Ca_channel blocks

Caption: Mechanism of action of Verapamil on L-type calcium channels.

experimental_workflow start 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene intermediate Synthesis of 2-(2-isopropyl-3,4-dimethoxyphenyl)acetonitrile start->intermediate coupling Alkylation/ Coupling Reaction intermediate->coupling side_chain Side Chain Synthesis side_chain->coupling analogue Verapamil Analogue coupling->analogue purification Purification and Characterization analogue->purification in_vitro In Vitro Assays (e.g., Binding, Functional) purification->in_vitro in_vivo In Vivo Models (e.g., Hypertension) purification->in_vivo data_analysis Data Analysis and SAR Studies in_vitro->data_analysis in_vivo->data_analysis

Caption: Workflow for synthesis and evaluation of Verapamil analogues.

Conclusion

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a key synthetic intermediate with significant potential in medicinal chemistry, particularly for the development of cardiovascular drugs. The protocols and data presented here provide a framework for researchers to utilize this building block in the design and synthesis of novel therapeutic agents targeting calcium channels and other relevant biological targets. Further exploration of its reactivity in various cross-coupling reactions could unveil its utility in the synthesis of a broader range of bioactive compounds.

Method

Application Notes and Protocols for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in org...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom, an isopropyl group, and two methoxy substituents, allows for a variety of chemical transformations. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions or the formation of organometallic reagents. The steric bulk of the ortho-isopropyl group and the electronic effects of the methoxy groups can influence the regioselectivity and reactivity in subsequent synthetic steps. While specific documented applications in the scientific literature are limited, its utility can be inferred from the well-established chemistry of similarly substituted aryl bromides.

This document provides an overview of potential applications and detailed, generalized protocols for the use of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene as a synthetic intermediate. The experimental procedures are based on established methodologies for analogous compounds and should be considered as starting points for optimization.

Key Applications

The primary synthetic utilities of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene include its use as a precursor for:

  • Grignard Reagents: For subsequent nucleophilic addition to a wide range of electrophiles.

  • Organolithium Reagents: Generated via halogen-metal exchange for reactions with electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki, Buchwald-Hartwig, and Sonogashira couplings to form carbon-carbon and carbon-heteroatom bonds.

These applications open pathways to the synthesis of complex molecules, including pharmaceutical intermediates, agrochemicals, and functional materials.[1]

Experimental Protocols

Note: The following protocols are generalized procedures for reactions involving aryl bromides with similar substitution patterns. Optimization of reaction conditions (temperature, reaction time, stoichiometry) is recommended for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Formation of the Grignard Reagent: (2-isopropyl-3,4-dimethoxyphenyl)magnesium bromide

The formation of a Grignard reagent from 1-Bromo-2-isopropyl-3,4-dimethoxybenzene provides a potent nucleophile for the construction of new carbon-carbon bonds.

Reaction Scheme:

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Use prep1 Dry Glassware prep2 Activate Mg Turnings prep1->prep2 prep3 Prepare Aryl Bromide Solution in Anhydrous THF prep2->prep3 react1 Initiate Reaction prep3->react1 react2 Slow Addition of Aryl Bromide react1->react2 react3 Stir to Completion react2->react3 use1 Titrate to Determine Concentration react3->use1 use2 Use Directly in Next Step use1->use2

Caption: Workflow for Grignard Reagent Formation.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware should be oven-dried and assembled hot under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under an inert atmosphere until the purple iodine vapor coats the magnesium. Allow the flask to cool.

  • Reaction Initiation: Add enough anhydrous THF to cover the magnesium turnings. Prepare a solution of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy. Gentle warming may be required.

  • Grignard Formation: Once the reaction has started, slowly add the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Quantification and Use: The resulting gray-to-brown solution of the Grignard reagent should be used immediately. Its concentration can be determined by titration before use in subsequent reactions.

Aryl BromideElectrophileProductYield (%)Reference
1-Bromo-4-(propan-2-yl)cyclohexaneBenzaldehyde(4-isopropylcyclohexyl)(phenyl)methanol60-85[2]
1-Bromo-2-(prop-1-en-2-yl)benzeneAcetone2-(2-(prop-1-en-2-yl)phenyl)propan-2-ol~70[3]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide and an organoboron compound.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ArylBromide 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene Catalyst Pd Catalyst (e.g., Pd(PPh3)4) BoronicAcid Aryl/Alkenyl Boronic Acid or Ester CoupledProduct Coupled Biaryl or Aryl-Alkenyl Product Catalyst->CoupledProduct Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Aryl- or vinylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, with or without water)

  • Schlenk flask or sealed tube, magnetic stirrer, inert gas supply

Procedure:

  • Preparation: To a Schlenk flask, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (repeat three times). Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Aryl BromideBoronic AcidCatalystBaseSolventYield (%)Reference
1-Bromo-2-isopropylbenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O>95[1]
1-Bromo-pent-2-enePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O70-85[4]

Conclusion

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a promising building block for the synthesis of sterically hindered and electronically rich aromatic compounds. While direct applications are not extensively reported, its structural features suggest its utility in a range of standard organic transformations. The protocols and data provided for analogous compounds serve as a robust starting point for researchers and drug development professionals to explore the synthetic potential of this molecule. As with any new substrate, careful optimization of reaction conditions is crucial for achieving high yields and purity.

References

Application

Application Notes and Protocols for the Functionalization of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the chemical functionalization of the aromatic ring in 1-Bromo-2-isopropyl-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the aromatic ring in 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the introduction of diverse functionalities to create novel molecular architectures. The protocols outlined below describe common and effective methods for carbon-carbon and carbon-nitrogen bond formation, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-borylation.

Data Presentation: Summary of Key Functionalization Reactions

The following table summarizes representative conditions and expected outcomes for the functionalization of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. Please note that yields are estimates based on reactions with structurally similar substrates and may require optimization for this specific compound.

Reaction TypeCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/EtOH/H₂O801285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1001880-90
Buchwald-Hartwig Amination MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene1002475-85
AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃1,4-Dioxane1102470-80
Lithiation-Borylation Isopropoxyboronic acid pinacol estern-BuLi (1.1 equiv)-THF-78270-80

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried and cooled under a stream of inert gas before use. Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene with an arylboronic acid to form a biaryl structure.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N bond formation between 1-Bromo-2-isopropyl-3,4-dimethoxybenzene and an amine.[1][2]

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Amine (e.g., morpholine, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Outside the glovebox, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) and the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Lithiation and Borylation

This protocol describes the conversion of the aryl bromide to a boronic ester via a lithiated intermediate, which can then be used in subsequent Suzuki-Miyaura coupling reactions.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • n-Butyllithium (1.1 equivalents, solution in hexanes)

  • Isopropoxyboronic acid pinacol ester (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add isopropoxyboronic acid pinacol ester (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0°C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude boronic ester can often be used in the next step without further purification. If necessary, purify by chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling ArylBr 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene ArylPdBr Aryl-Pd(II)-Br Intermediate ArylBr->ArylPdBr Oxidative Addition Pd0 Pd(0) Catalyst Pd0->ArylPdBr ArylPdAr Aryl-Pd(II)-Ar' Intermediate ArylPdBr->ArylPdAr BoronicAcid Ar-B(OH)₂ BoronicAcid->ArylPdAr Transmetalation Base Base (e.g., K₂CO₃) Base->ArylPdAr ArylPdAr->Pd0 Product 2-Aryl-1-isopropyl- 3,4-dimethoxybenzene ArylPdAr->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination ArylBr 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene ArylPdBr Aryl-Pd(II)-Br Complex ArylBr->ArylPdBr Oxidative Addition Pd0 Pd(0) Catalyst Pd0->ArylPdBr AmidoComplex Aryl-Pd(II)-NR₂ Complex ArylPdBr->AmidoComplex Amine R₂NH Amine->AmidoComplex Amine Coordination Base Base (e.g., NaOtBu) Base->AmidoComplex Deprotonation AmidoComplex->Pd0 Product N-Aryl Amine Product AmidoComplex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Lithiation_Borylation_Workflow Start 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene in THF Step1 Cool to -78°C Start->Step1 Step2 Add n-BuLi Step1->Step2 Step3 Stir for 1h (Formation of Aryllithium) Step2->Step3 Step4 Add Boronic Ester (e.g., Isopropoxyboronic acid pinacol ester) Step3->Step4 Step5 Warm to RT, Stir Overnight Step4->Step5 Step6 Aqueous Workup Step5->Step6 End Aryl Boronic Ester Product Step6->End

Caption: Experimental workflow for lithiation-borylation.

References

Method

Application Notes and Protocols: Derivatization of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene for Biological Screening

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-2-isopropyl-3,4-dimethoxybenzene serves as a versatile scaffold for the synthesis of novel compounds with potential biological activiti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-isopropyl-3,4-dimethoxybenzene serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities. Its substituted benzene ring offers multiple points for chemical modification, enabling the generation of a diverse library of derivatives for biological screening. This document provides detailed protocols for the derivatization of this starting material via common cross-coupling reactions and subsequent screening of the synthesized compounds for cytotoxic, antimicrobial, and enzyme-inhibitory activities.

The derivatization strategies focus on the palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, which are robust and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2][3] The biological screening protocols are based on well-established in vitro assays to provide initial insights into the potential therapeutic applications of the synthesized derivatives.[4][5][6]

Derivatization Strategies

The bromine atom on the benzene ring of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is the primary site for derivatization using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester.[7][8] This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.

Diagram 1: General Workflow for Derivatization and Screening

G cluster_derivatization Derivatization cluster_screening Biological Screening A 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene B Suzuki-Miyaura Coupling (Aryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D Library of Derivatives B->D C->D E Cytotoxicity Assays (e.g., MTT, LDH) D->E D->E Primary Screening F Antimicrobial Assays (e.g., Broth Microdilution) D->F D->F Primary Screening G Enzyme Inhibition Assays (e.g., Kinase, Protease) D->G D->G Primary Screening H Hit Identification & Validation E->H F->H G->H

Caption: A logical workflow for the derivatization of the starting material and subsequent biological screening of the synthesized compound library.

Protocol 2.1: Suzuki-Miyaura Coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add the toluene/water mixture (5 mL).

  • Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with amines.[1][9] This reaction allows for the introduction of a wide variety of amine functionalities.

Protocol 2.2: Buchwald-Hartwig Amination of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Primary or secondary amine (e.g., morpholine, aniline) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol).

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

  • Add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 100°C and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Biological Screening Protocols

A primary screening cascade is essential to identify promising compounds from the synthesized library.

Diagram 2: Hypothetical Screening Cascade

G A Synthesized Derivative Library B Primary Screening (Single High Concentration) A->B C Inactive Compounds B->C < 50% Inhibition D Active Compounds ('Hits') B->D > 50% Inhibition E Dose-Response Assays (IC50/EC50 Determination) D->E F Secondary Assays (e.g., Mechanism of Action) E->F G Lead Candidates F->G G cluster_pathway Hypothetical Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target) Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Response Cell Proliferation, Survival TF->Response Inhibitor BDB-04 (Derivative) Inhibitor->KinaseX

References

Application

Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the Sonogashira coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a sterically hindered and electron-rich...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a sterically hindered and electron-rich aryl bromide. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This protocol has been developed considering the specific challenges posed by the substrate, such as potential low reactivity due to steric hindrance and electron-donating groups.[2][3][4]

The synthesis of substituted alkynes is of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials.[5][6] The following protocol offers a robust starting point for the successful coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene with a terminal alkyne.

Experimental Protocol: Palladium and Copper-Catalyzed Sonogashira Coupling

This protocol employs a classic palladium-copper co-catalyzed system, which is a widely used and effective method for Sonogashira couplings.[1] The choice of a bulky phosphine ligand is critical to promote the reaction with the sterically demanding aryl bromide.[2][3]

Materials and Reagents:

ReagentAbbreviationSupplierPurity
1-Bromo-2-isopropyl-3,4-dimethoxybenzene-(User Defined)>98%
Terminal Alkyne (e.g., Phenylacetylene)-(User Defined)>98%
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂(User Defined)>98%
Copper(I) iodideCuI(User Defined)>99%
TriethylamineTEA(User Defined)>99.5%
Toluene, anhydrous-(User Defined)>99.8%

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Syringes and needles for transfer of reagents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[7]

  • Solvent and Base Addition: Add anhydrous toluene (10 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv.) to the flask.[7] The use of an amine base is a common practice in Sonogashira reactions.[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Due to the sterically hindered nature of the aryl bromide, a higher reaction temperature and longer reaction time may be necessary.[2][3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.[7]

Table of Reaction Parameters:

ParameterValueNotes
Aryl Bromide1.0 mmol1-Bromo-2-isopropyl-3,4-dimethoxybenzene
Alkyne1.2 mmolAn excess of the alkyne is used to drive the reaction to completion.
Palladium Catalyst3 mol% (PdCl₂(PPh₃)₂)For sterically demanding aryl bromides, a higher catalyst loading might be required.[3][4]
Copper Co-catalyst6 mol% (CuI)A common co-catalyst in Sonogashira reactions.[1]
Base2.0 equiv. (Triethylamine)Other amine bases like diisopropylamine can also be used.[8]
Solvent10 mL (Anhydrous Toluene)Other anhydrous solvents like THF or DMF can be screened.[7][8]
Temperature80 °CThe temperature may need to be optimized depending on the specific alkyne used. For less reactive partners, higher temperatures may be necessary.[1]
Reaction Time12-24 hMonitor reaction progress by TLC or GC-MS.

Alternative Protocol: Copper-Free Sonogashira Coupling

Copper-free Sonogashira conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9][10] This alternative protocol can be particularly useful for sensitive substrates.

Modified Reagents:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a bulky phosphine ligand such as X-Phos or PCy₃.[2][3][11]

  • Base: A stronger base like cesium carbonate (Cs₂CO₃) or an amine base like triethylamine can be used.[11]

General Procedure Outline:

The general procedure is similar to the copper-catalyzed protocol, with the omission of the copper(I) iodide and the substitution of the catalyst system and potentially the base and solvent. For instance, a system using Pd(OAc)₂/X-Phos with Cs₂CO₃ as the base in a solvent like THF or dioxane could be employed.[11] Room temperature reactions in water with a surfactant have also been reported for copper-free Sonogashira couplings of aryl bromides.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Aryl Bromide, Pd Catalyst, and CuI to Schlenk Flask B 2. Add Anhydrous Solvent and Base A->B C 3. Add Terminal Alkyne B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/GC-MS) D->E F 6. Cool and Dilute with Organic Solvent E->F Upon Completion G 7. Filter Catalyst Residues F->G H 8. Aqueous Work-up (Washings) G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K K J->K Final Product

Caption: General workflow for the Sonogashira coupling reaction.

Signaling Pathway (Catalytic Cycle)

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation (from Cu cycle) pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_acetylide Cu-C≡CR cu_halide Cu-Br cu_acetylide->cu_halide to Pd cycle alkyne H-C≡CR alkyne->cu_acetylide + Base - H-Base⁺

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This application note provides a comprehensive protocol for the Sonogashira coupling of the challenging substrate, 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The provided experimental details, data table, and diagrams are intended to guide researchers in successfully performing this important carbon-carbon bond-forming reaction. Optimization of the reaction conditions, such as catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific terminal alkynes.

References

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene with a generic am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene with a generic amine, a reaction commonly known as the Buchwald-Hartwig amination. This transformation is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other biologically active molecules. The substrate is an electron-rich and sterically hindered aryl bromide, which necessitates a carefully selected catalyst system to achieve high yields.

The protocol described below is a representative procedure based on established methods for sterically demanding substrates. Optimal conditions may vary depending on the specific amine used, and some degree of optimization is recommended for new substrate combinations.

Reaction Principle and Workflow

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium source and a phosphine ligand. The choice of ligand is crucial for the success of the reaction, especially with challenging substrates. For sterically hindered and electron-rich aryl bromides like 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.

Below is a generalized workflow for the Buchwald-Hartwig amination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Reagent Preparation (Aryl Halide, Amine, Base, Solvent) setup Reaction Setup (Inert Atmosphere) prep_reagents->setup prep_catalyst Catalyst Preparation (Palladium Precatalyst, Ligand) prep_catalyst->setup heating Heating and Stirring setup->heating quench Reaction Quenching heating->quench extraction Aqueous Workup/Extraction quench->extraction purification Column Chromatography extraction->purification characterization Product Characterization purification->characterization

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol describes the amination of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene with a generic primary amine.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Amine (e.g., Morpholine, Aniline, or a primary alkylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Buchwald Ligand (e.g., XPhos, SPhos, or RuPhos)

  • Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Anhydrous Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask or sealed tube, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the base (e.g., Sodium tert-butoxide, 1.2-2.0 equivalents) to the flask.

  • Add the aryl bromide, 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 equivalent).

  • Add the anhydrous solvent (e.g., Toluene, to make a 0.1-0.5 M solution with respect to the aryl bromide).

  • Finally, add the amine (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Seal the flask or tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of sterically hindered aryl bromides. These serve as a starting point for the amination of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

ParameterTypical Range/ValueNotes
Aryl Bromide 1.0 equivalent1-Bromo-2-isopropyl-3,4-dimethoxybenzene
Amine 1.1 - 1.5 equivalentsCan be primary or secondary, aliphatic or aromatic. The amount may need to be optimized.
Palladium Source 1 - 5 mol%Pd(OAc)₂, Pd₂(dba)₃, or precatalysts like G3 or G4 Palladacycles are commonly used.
Ligand 1.2 - 1.5 eq. relative to PdBulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are recommended for this type of substrate.
Base 1.2 - 2.0 equivalentsSodium tert-butoxide is a strong, common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective with certain systems.
Solvent 0.1 - 0.5 M concentrationAnhydrous toluene or dioxane are the most common solvents.
Temperature 80 - 110 °CThe optimal temperature depends on the reactivity of the specific amine and the catalyst system.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the endpoint.
Typical Yield 70 - 95%Yields are highly dependent on the specific substrates and the optimization of reaction conditions.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The cycle is initiated by the formation of a catalytically active Pd(0) species.

G pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination / Deprotonation pd_complex1->amine_coordination pd_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' (Product) reductive_elimination->product base Base base->amine_coordination amine HNR'R'' amine->amine_coordination arx Ar-X arx->oxidative_addition

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application

Application Notes and Protocols: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in Materials Science

Audience: Researchers, scientists, and drug development professionals. Introduction 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a substituted aromatic compound with significant potential as a building block in the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a substituted aromatic compound with significant potential as a building block in the synthesis of advanced functional materials. Its molecular architecture, featuring a reactive bromine atom and electron-donating isopropyl and dimethoxy groups, makes it a versatile precursor for creating complex organic molecules and polymers. The bromine atom serves as a handle for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The isopropyl and dimethoxy substituents can be used to fine-tune the solubility, electronic properties, and morphology of the resulting materials, making them suitable for applications in organic electronics and other areas of materials science.

While specific applications for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene are not yet extensively documented in peer-reviewed literature, its structural similarity to other brominated dimethoxybenzene derivatives suggests its utility in the development of conductive polymers, organic semiconductors, and liquid crystals.[1][2] This document provides an overview of these potential applications and detailed, hypothetical protocols for its use in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene and a structurally similar, well-characterized compound, 1-Bromo-2,4-dimethoxybenzene, are presented in the table below for comparison. The data for the target compound are estimated based on its structure and data from analogous compounds.

Property1-Bromo-2-isopropyl-3,4-dimethoxybenzene (Estimated)1-Bromo-2,4-dimethoxybenzene[3]
IUPAC Name 1-Bromo-2-isopropyl-3,4-dimethoxybenzene1-Bromo-2,4-dimethoxybenzene
CAS Number 77256-01-017715-69-4
Molecular Formula C₁₁H₁₅BrO₂C₈H₉BrO₂
Molecular Weight 259.14 g/mol 217.06 g/mol
Appearance Colorless to pale yellow liquid or low-melting solidLiquid
Boiling Point Not reported153-155 °C/18 mmHg
Melting Point Not reported25-26 °C
Density Not reported1.507 g/mL at 25 °C
Solubility Soluble in common organic solvents (THF, Toluene, DMF)Soluble in common organic solvents

Potential Applications in Materials Science

Synthesis of Conjugated Polymers for Organic Electronics

The development of novel conjugated polymers is a primary focus in the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4] The electronic properties, solubility, and solid-state morphology of these polymers can be tailored by incorporating specific monomer units. 1-Bromo-2-isopropyl-3,4-dimethoxybenzene can be utilized as a monomer in palladium-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, to introduce substituted phenylene units into the polymer backbone. The isopropyl and dimethoxy groups can enhance the solubility of the resulting polymer in organic solvents, facilitating solution-based processing techniques like spin-coating and printing.[4] Furthermore, the electron-donating nature of these substituents can influence the HOMO and LUMO energy levels of the polymer, thereby affecting its charge transport properties and optical absorption characteristics.[5]

Precursor for Organic Semiconductors

Small-molecule organic semiconductors are also key components in organic electronic devices. The defined structure and high purity achievable with small molecules can lead to highly ordered thin films with excellent charge transport properties. 1-Bromo-2-isopropyl-3,4-dimethoxybenzene can serve as a starting material for the synthesis of larger, more complex organic molecules with semiconducting properties. Through sequential cross-coupling reactions, the bromo-substituted benzene ring can be elaborated with various aromatic and heteroaromatic units to construct donor-acceptor architectures, which are common in high-performance organic semiconductors.[5]

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the application of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in the synthesis of advanced materials. These protocols are based on well-established palladium-catalyzed cross-coupling reactions.[6][7]

Protocol 1: Synthesis of a Copolymer via Suzuki Polycondensation

This protocol outlines the synthesis of a copolymer using 1-Bromo-2-isopropyl-3,4-dimethoxybenzene and a commercially available diboronic ester, such as 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.

Reaction Scheme:

Suzuki_Polycondensation reactant1 1-Bromo-2-isopropyl-3,4-dimethoxybenzene catalyst Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90 °C reactant1->catalyst reactant2 + 2,5-bis(pinacolato)thiophene reactant2->catalyst product Alternating Copolymer catalyst->product

Caption: Suzuki polycondensation of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol)

  • 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene and deionized water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of rapidly stirring methanol to precipitate the polymer.

  • Filter the precipitated polymer and wash with methanol and then water to remove any remaining catalyst and salts.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF) and reprecipitate into methanol to further purify.

  • Collect the final polymer by filtration and dry under vacuum at 40 °C overnight.

Characterization:

The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the polymer structure, and UV-Vis spectroscopy and Cyclic Voltammetry (CV) can be used to investigate its optical and electronic properties.

Workflow Diagram:

Polymer_Synthesis_Workflow A Reactant Mixing (Monomers, Catalyst, Base) B Inert Atmosphere Purge A->B C Solvent Addition (Degassed Toluene/Water) B->C D Polymerization (90 °C, 48h) C->D E Precipitation (in Methanol) D->E F Filtration and Washing E->F G Reprecipitation F->G H Drying under Vacuum G->H I Polymer Characterization (GPC, NMR, UV-Vis, CV) H->I

Caption: General workflow for conjugated polymer synthesis.

Protocol 2: Synthesis of a Biphenyl Derivative via Stille Coupling

This protocol describes a hypothetical Stille coupling reaction to synthesize a biphenyl derivative, which could be a building block for more complex organic materials.

Reaction Scheme:

Stille_Coupling reactant1 1-Bromo-2-isopropyl-3,4-dimethoxybenzene catalyst Pd(PPh₃)₄, LiCl Toluene, 110 °C reactant1->catalyst reactant2 + Phenyl-Sn(n-Bu)₃ reactant2->catalyst product Substituted Biphenyl Derivative catalyst->product

Caption: Stille coupling for the synthesis of a biphenyl derivative.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol)

  • Tributyl(phenyl)stannane (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Lithium chloride (LiCl) (3.0 mmol)

  • Anhydrous toluene (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, tributyl(phenyl)stannane, and LiCl in anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir for 1 hour.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Characterization:

The structure of the purified product can be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Workflow Diagram:

Stille_Coupling_Workflow A Reactant and Catalyst Loading (under inert atmosphere) B Solvent Addition (Anhydrous Toluene) A->B C Stille Coupling Reaction (110 °C, 24h) B->C D Reaction Quenching (aq. KF solution) C->D E Workup and Extraction D->E F Drying and Solvent Removal E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: Workflow for a typical Stille cross-coupling reaction.

Conclusion

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a promising building block for the synthesis of advanced functional materials. Its reactive bromide handle allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling reactions, while the isopropyl and dimethoxy substituents provide a means to tune the properties of the resulting materials. The protocols provided herein offer a starting point for the exploration of this compound in the fields of organic electronics, polymer chemistry, and other areas of materials science. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully realize its potential.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Aryl Bromides

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl bromides. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl bromides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a sterically hindered aryl bromide is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with sterically hindered substrates are a common challenge. The primary reason is the reduced reaction rate due to steric hindrance, which impedes key steps in the catalytic cycle: oxidative addition and reductive elimination.[1][2][3] The first aspects to critically evaluate are your choices of catalyst/ligand, base, and solvent. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for these challenging substrates.[1][2]

Q2: Which palladium catalysts and ligands are most effective for coupling sterically hindered aryl bromides?

A2: The selection of the ligand is the most critical factor for a successful reaction with hindered substrates.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands facilitate the formation of a reactive palladium(0) species, which is necessary for the oxidative addition of the hindered aryl bromide, and they also accelerate the reductive elimination step.[1][2] For particularly challenging couplings, specialized ligands may be required.[1]

Ligand TypeExamplesSuitability for Hindered Substrates
Bulky Phosphine Ligands SPhos, XPhos, RuPhosExcellent choices for a wide range of hindered substrates.[1]
N-Heterocyclic Carbene (NHC) Ligands Acenaphthoimidazolylidene-basedHighly effective, even for tetra-ortho-substituted biaryls.[4]
Specialized Ligands AntPhos, BI-DIMERecommended for particularly challenging or complex couplings.[1]
Q3: What is the optimal choice of base for Suzuki coupling reactions with sterically hindered substrates?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step. For sterically hindered systems, a moderately strong base is often effective. In some cases, the presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1]

BaseStrengthCommon Applications & Considerations
Potassium Phosphate (K₃PO₄) ModerateOften effective for a variety of hindered systems.[1]
Cesium Carbonate (Cs₂CO₃) ModerateA good alternative to K₃PO₄.[1]
Potassium tert-Butoxide (t-BuOK) StrongMay be necessary for very hindered systems to achieve high yields.[1][4]
Q4: How do I select an appropriate solvent for my sterically hindered Suzuki coupling reaction?

A4: The choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents are generally good choices. The optimal solvent may depend on the specific substrates and other reaction conditions.

SolventPolarityCommon Use Cases
Dioxane Polar aproticFrequently used and effective for many hindered couplings.[4]
Toluene NonpolarA common solvent in Suzuki reactions, can be effective.
Tetrahydrofuran (THF) Polar aproticAnother viable option, often used in combination with water.
Q5: I am observing significant side reactions, such as protodeboronation. How can this be minimized?

A5: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with electron-rich boronic acids or under harsh conditions.[3] To minimize this, consider the following:

  • Use milder bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are less harsh than stronger bases like sodium hydroxide.[3]

  • Anhydrous conditions: Ensure your solvent and reagents are dry, as water can facilitate protodeboronation.

  • Control reaction temperature: Higher temperatures can promote this side reaction.

Troubleshooting Guide

Issue: Low or No Product Yield

This is the most common issue when dealing with sterically hindered aryl bromides. The following workflow can help diagnose and solve the problem.

G start Low/No Yield catalyst Evaluate Catalyst System - Is the ligand bulky and electron-rich? - Is the Pd precursor appropriate? start->catalyst catalyst->start Change ligand/precursor base Assess Base Choice - Is the base strength suitable? - Consider K3PO4, Cs2CO3, or t-BuOK. catalyst->base If catalyst is appropriate base->start Screen different bases solvent Check Solvent - Is it an appropriate aprotic polar solvent? - e.g., Dioxane, Toluene, THF base->solvent If base is suitable solvent->start Try alternative solvents temp Optimize Temperature - Is the temperature high enough for activation? - Avoid excessive heat to prevent decomposition. solvent->temp If solvent is correct temp->start Adjust temperature reagents Verify Reagent Quality - Are the aryl bromide and boronic acid pure? - Is the boronic acid prone to decomposition? temp->reagents If temperature is optimized reagents->start Purify starting materials outcome Improved Yield reagents->outcome If reagents are pure G cluster_substrate Substrate Analysis cluster_catalyst Catalyst System Selection cluster_conditions Reaction Conditions cluster_reaction Run Reaction & Optimize A Sterically Hindered Aryl Bromide B Choose Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) A->B C Select Pd Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) B->C D Select Base - K3PO4 or Cs2CO3 for general use - t-BuOK for highly hindered cases C->D E Choose Solvent (e.g., Dioxane, Toluene) D->E F Set Initial Temperature (80-110 °C) E->F G Perform Small-Scale Test Reaction F->G H Analyze Outcome (Yield, Purity, Side Products) G->H I Iteratively Optimize Parameters H->I I->G Re-run with adjusted conditions

References

Optimization

Technical Support Center: Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-isopropyl-3,4-dime...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. This guide addresses specific issues in a question-and-answer format.

Q1: The bromination reaction is slow or incomplete. What are the possible causes and solutions?

A1: Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient Activation: While the two methoxy groups are strongly activating, the bulky isopropyl group can sterically hinder the approach of the brominating agent, potentially reducing the reaction rate.

  • Inappropriate Brominating Agent: The choice of brominating agent is critical. For activated systems like dimethoxybenzenes, a milder reagent is often preferred to control selectivity and prevent over-bromination.

  • Low Reaction Temperature: While lower temperatures can enhance selectivity, they may also decrease the reaction rate.

Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is a recommended mild and regiospecific brominating agent for activated methoxybenzenes.[1]

  • Solvent Effects: Acetonitrile has been shown to be a superior solvent to carbon tetrachloride for the nuclear bromination of methoxy-substituted aromatic compounds using NBS, often allowing the reaction to proceed at room temperature.[1]

  • Temperature Optimization: If the reaction is slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can be considered. However, this should be monitored carefully to avoid the formation of side products.

  • Catalyst: For less reactive systems, a Lewis acid catalyst can be employed, but this increases the risk of side reactions with highly activated substrates. For this specific synthesis, starting with a non-catalyzed reaction with NBS is advisable.

Q2: The reaction produces a mixture of isomers. How can I improve the regioselectivity?

A2: The formation of isomeric byproducts is a common challenge in the electrophilic aromatic substitution of polysubstituted benzenes. The directing effects of the substituents on the starting material, 1-isopropyl-2,3-dimethoxybenzene, are as follows:

  • Isopropyl Group: Ortho-, para-director (activating).

  • Methoxy Groups (at positions 2 and 3): Ortho-, para-directors (strongly activating).

The desired product is formed by bromination at the 5-position. However, substitution at other positions can occur.

Solutions to Improve Regioselectivity:

  • Steric Hindrance: The bulky isopropyl group will sterically hinder bromination at the ortho-position (position 6). This inherent steric effect favors substitution at the less hindered para-position relative to the isopropyl group (position 5).

  • Choice of Reagent: Bulky brominating agents can enhance steric hindrance effects, potentially improving selectivity for the less hindered position. However, NBS is generally a good choice for achieving high regioselectivity in the bromination of methoxybenzenes.[1][2]

  • Reaction Conditions: Running the reaction at a lower temperature can often improve the selectivity for the thermodynamically favored product.

Q3: I am observing polybrominated byproducts. How can this be avoided?

A3: The high activation of the benzene ring by two methoxy groups makes it susceptible to further bromination.

Solutions to Minimize Polybromination:

  • Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents relative to the starting material.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over a period of time. This helps to maintain a low concentration of the electrophile in the reaction mixture.

  • Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

Q4: The purification of the final product is difficult. What are the recommended procedures?

A4: Purification challenges often arise from the presence of unreacted starting material, isomeric byproducts, and polybrominated species with similar polarities.

Recommended Purification Strategy:

  • Work-up: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium bisulfite or sodium thiosulfate solution.

  • Extraction: Extract the product into a suitable organic solvent.

  • Washing: Wash the organic layer with water and brine to remove any water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from its isomers and other byproducts. A silica gel column with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 1-isopropyl-2,3-dimethoxybenzene?

A1: The major product is expected to be 1-Bromo-2-isopropyl-3,4-dimethoxybenzene . The combined directing effects of the methoxy and isopropyl groups, along with steric considerations, favor electrophilic attack at the 5-position of the benzene ring. The two methoxy groups strongly activate the ring, and the position para to the isopropyl group is sterically accessible.

Q2: What are the most likely side products in this synthesis?

A2: Potential side products include:

  • Isomeric Monobromo Products: Bromination at other positions on the ring, although less favored, can occur.

  • Dibromo Products: Due to the high activation of the ring, a second bromination can occur to yield dibrominated products. For instance, in the bromination of 1,2-dimethoxybenzene, the formation of 4,5-dibromo-1,2-dimethoxybenzene is observed.[3]

  • Unreacted Starting Material: If the reaction does not go to completion.

Q3: Which brominating agent is most suitable for this synthesis?

A3: N-Bromosuccinimide (NBS) is highly recommended. It is a mild and selective brominating agent for activated aromatic rings and is known to provide good yields of nuclear brominated products with methoxybenzenes.[1] Using elemental bromine (Br₂) with a Lewis acid could lead to over-bromination and other side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): This allows for a quick and easy visualization of the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information on the composition of the reaction mixture, including the relative amounts of starting material, product, and any byproducts.

Quantitative Data

EntrySubstrateBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
12-isopropyl-1,4-dimethoxybenzeneNBS (1.1)AcetonitrileRoom Temp15-Bromo-2-isopropyl-1,4-dimethoxybenzene95
21,2,4-trimethoxybenzeneNBS (1.1)AcetonitrileRoom Temp0.55-Bromo-1,2,4-trimethoxybenzene96
31,2-dimethoxybenzeneKBrO₃/HBrAcetic AcidRoom Temp to 450.54,5-Dibromo-1,2-dimethoxybenzene61

Data for entries 1 and 2 are from a study on the bromination of activated aromatic derivatives with NBS in acetonitrile.[1] Data for entry 3 is from the bromination of 1,2-dimethoxybenzene.[3]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene based on procedures for similar compounds.[1]

Materials:

  • 1-isopropyl-2,3-dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated aqueous sodium bisulfite solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-isopropyl-2,3-dimethoxybenzene (1 equivalent) in anhydrous acetonitrile.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bisulfite solution to quench any unreacted NBS.

  • Work-up: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Visualizations

experimental_workflow start Start: 1-isopropyl-2,3-dimethoxybenzene dissolve Dissolve in Acetonitrile start->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs react Stir at Room Temperature add_nbs->react monitor Monitor by TLC/GC-MS react->monitor workup Work-up and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Product: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene purify->product

Caption: Experimental workflow for the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

side_reactions start 1-isopropyl-2,3-dimethoxybenzene + Br+ desired_product 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (Major Product) start->desired_product Substitution at C5 isomeric_byproduct Isomeric Monobromo Byproducts start->isomeric_byproduct Substitution at other positions polybromo_byproduct Dibromo Byproducts desired_product->polybromo_byproduct Further Bromination isomeric_byproduct->polybromo_byproduct Further Bromination

Caption: Potential side reactions in the bromination of 1-isopropyl-2,3-dimethoxybenzene.

References

Troubleshooting

Technical Support Center: Purification of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-bromo-2-isopropyl-3,4-dimethoxybenzene. It is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-bromo-2-isopropyl-3,4-dimethoxybenzene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 1-Bromo-2-isopropyl-3,4-dimethoxybenzene?

A1: The primary purification techniques for 1-bromo-2-isopropyl-3,4-dimethoxybenzene, a substituted bromobenzene, are column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities and the desired final purity.

Q2: How do I choose the appropriate technique for my sample?

A2: Column chromatography is highly effective for separating the target compound from impurities with different polarities. Recrystallization is suitable when the crude product is relatively pure and the impurities have different solubility profiles from the desired compound. Often, a combination of both methods is used for achieving high purity.

Q3: What are the typical impurities I might encounter?

A3: Common impurities can include starting materials, regioisomers (isomers with the bromine at a different position), and di-brominated byproducts. The presence of these will dictate the stringency of the purification method required.

Q4: What is a good starting point for a solvent system in column chromatography?

A4: For compounds of "normal" polarity like 1-bromo-2-isopropyl-3,4-dimethoxybenzene, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.[1] It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio.

Q5: How can I determine the best solvent for recrystallization?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For compounds like substituted methoxyphenols, a mixed solvent system, such as ethanol and water, can be effective.[2] The compound should be soluble in the hot primary solvent (e.g., ethanol) and insoluble in the cold secondary solvent (e.g., water).

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system. - Column was not packed properly. - Column was overloaded with the sample.- Optimize the solvent system using TLC to achieve a target Rf value between 0.25 and 0.35.[1] - Ensure the column is packed uniformly without any cracks or channels. - Use a proper ratio of sample to stationary phase (typically 1:20 to 1:50 by weight).[1]
Compound is Not Eluting from the Column - The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[1]
The Column Runs Dry - The solvent level dropped below the top of the stationary phase.- Always maintain the solvent level above the silica gel to prevent the formation of cracks, which leads to poor separation. If the column runs dry, it will likely need to be repacked.[1]
Recrystallization
Problem Possible Cause(s) Solution(s)
"Oiling Out" (Compound forms an oil instead of crystals) - The saturation point of the solution is reached at a temperature above the compound's melting point. - The solution cooled too rapidly.- Add more of the primary ("good") solvent to the hot solution. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] - Use a seed crystal to induce crystallization.
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Concentrate the solution by boiling off some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2]
Low Yield of Recovered Crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[2] - Concentrate the mother liquor to obtain a second crop of crystals.
Crystals are Discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]

Quantitative Data Summary

The following table provides typical parameters for the purification of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene by column chromatography. Note that these are starting points and may require optimization.

Parameter Recommended Value/Condition
Stationary Phase Silica Gel (230-400 mesh)[1]
Mobile Phase (Starting Point) 5-20% Ethyl Acetate in Hexanes
Optimal Rf on TLC 0.25 - 0.35[1]
Sample to Silica Ratio (by weight) 1:20 to 1:50[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Stationary Phase:

    • Select a glass column of appropriate size for the amount of crude sample.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[1]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to ensure even packing.

  • Sample Loading:

    • Dissolve the crude 1-bromo-2-isopropyl-3,4-dimethoxybenzene in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample solution or the silica-adsorbed sample to the top of the column.

    • Allow the sample to absorb completely into the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator to obtain the purified 1-bromo-2-isopropyl-3,4-dimethoxybenzene.

Protocol 2: Recrystallization
  • Solvent Selection and Dissolution:

    • Place the crude 1-bromo-2-isopropyl-3,4-dimethoxybenzene in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid with gentle heating and stirring.[2]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a funnel and receiving flask.

    • Quickly filter the hot solution to remove the charcoal or other insoluble materials.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision Chroma Column Chromatography Decision->Chroma Multiple Impurities Recryst Recrystallization Decision->Recryst Minor Impurities Pure Pure Product Chroma->Pure Recryst->Pure

Caption: General purification workflow for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Add more primary solvent and cool slowly. OilingOut->AddSolvent Yes LowYield Low Yield? NoCrystals->LowYield No Concentrate Concentrate solution by boiling off solvent. NoCrystals->Concentrate Yes MinSolvent Use minimum hot solvent. Concentrate mother liquor. LowYield->MinSolvent Yes Seed Scratch flask or add seed crystal. Concentrate->Seed

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Optimization

Technical Support Center: Overcoming Low Yields in the Bromination of Substituted Dimethoxybenzenes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bromination of substi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bromination of substituted dimethoxybenzenes.

Frequently Asked Questions (FAQs)

Q1: My bromination of 1,2-dimethoxybenzene resulted in a complex mixture of products and a low yield of the desired monobrominated compound. What are the likely causes?

A1: Low yields and complex product mixtures in the bromination of 1,2-dimethoxybenzene (veratrole) are common and can be attributed to several factors:

  • Polybromination: The two methoxy groups strongly activate the aromatic ring, making it susceptible to the addition of multiple bromine atoms. This often leads to the formation of di- and even tri-brominated products.[1][2]

  • Side Reactions: Depending on the brominating agent and reaction conditions, side reactions such as oxidation of the electron-rich aromatic ring can occur.

  • Lack of Regioselectivity: The methoxy groups direct bromination to the ortho and para positions. In the case of 1,2-dimethoxybenzene, this can lead to a mixture of 3-bromo-, 4-bromo-, and polybrominated isomers, which can be difficult to separate.

Q2: I am trying to achieve selective monobromination of 1,3-dimethoxybenzene. Which conditions are recommended to avoid di-substitution?

A2: For the selective monobromination of 1,3-dimethoxybenzene, using N-Bromosuccinimide (NBS) in acetonitrile is a highly effective method. This approach generally provides high regioselectivity for the para-position relative to both methoxy groups (4-bromo-1,3-dimethoxybenzene) and minimizes the formation of dibrominated byproducts.[3] Using one equivalent of NBS is crucial for achieving high yields of the monobrominated product.

Q3: My bromination of 1,4-dimethoxybenzene is giving me a significant amount of the dibrominated product, even when I use one equivalent of the brominating agent. How can I improve the selectivity for the monobrominated product?

A3: The high activation of the 1,4-dimethoxybenzene ring makes it prone to disubstitution. To favor monosubstitution, consider the following:

  • Milder Brominating Agent: Using a less reactive brominating agent can improve selectivity.

  • Control of Stoichiometry: Precise control over the stoichiometry of the brominating agent is critical. A slight excess can lead to significant amounts of the dibrominated product.

  • Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

Q4: I am observing a dark coloration in my reaction mixture during the bromination of dimethoxybenzene. What does this indicate and how can I prevent it?

A4: A dark coloration, often described as red, brown, or black, can indicate the formation of bromine (Br₂) in the reaction mixture or the occurrence of oxidative side reactions. To mitigate this:

  • Control Temperature: Exothermic reactions can lead to a temperature increase, which can promote side reactions. Using an ice bath to control the temperature during the addition of reagents is often recommended.[1]

  • Scavenge Excess Bromine: After the reaction is complete, quenching the excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color disappears is a common practice.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products (e.g., polybromination, oxidation). - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (temperature, solvent, brominating agent) to improve selectivity (see comparison table below). - Use a milder brominating agent like NBS. - Carefully control the stoichiometry of the brominating agent. - Employ a purification method suitable for separating isomers (e.g., column chromatography, recrystallization).
Formation of Polybrominated Products - Highly activated substrate. - Excess brominating agent. - High reaction temperature.- Use exactly one equivalent of the brominating agent for monobromination. - Perform the reaction at a lower temperature (e.g., 0°C or room temperature). - Consider a less reactive brominating agent.
Poor Regioselectivity (Mixture of Isomers) - The directing effects of the methoxy groups leading to multiple possible products.- The choice of solvent can influence regioselectivity. Acetonitrile with NBS often favors para-bromination.[3] - For some substrates, specific brominating agents may offer higher regioselectivity.
Oxidation of the Starting Material or Product - Use of harsh or highly oxidative brominating agents.- Employ milder brominating agents like NBS. - Avoid strong Lewis acid catalysts that can enhance the oxidizing potential of the brominating agent. - In some cases, using a solvent system with water can lead to oxidation to quinones, especially with NBS.[4]
Difficulty in Product Purification - Presence of multiple isomers with similar polarities. - Unreacted starting material. - Tarry byproducts.- Utilize column chromatography with a carefully selected eluent system for isomer separation.[3] - Recrystallization can be effective for purifying solid products. - A thorough aqueous work-up, including a wash with a reducing agent (e.g., sodium bisulfite) and a base (e.g., sodium bicarbonate), can help remove impurities before chromatography.

Data Presentation: Comparison of Bromination Methods

SubstrateBrominating AgentSolventTemperatureProduct(s)Yield (%)Reference(s)
1,2-DimethoxybenzeneNBS (1 equiv.)AcetonitrileRoom Temp.4-Bromo-1,2-dimethoxybenzene95[3]
1,2-DimethoxybenzeneKBrO₃ / HBrAcetic AcidRoom Temp. → 45°C4,5-Dibromo-1,2-dimethoxybenzene61[1]
1,3-DimethoxybenzeneNBS (1 equiv.)AcetonitrileRoom Temp.4-Bromo-1,3-dimethoxybenzene94[3]
1,4-DimethoxybenzeneNaBr / Oxone(Solvent-free)Grinding2,5-Dibromo-1,4-dimethoxybenzene83

Experimental Protocols

Protocol 1: Monobromination of 1,2-Dimethoxybenzene with NBS in Acetonitrile[3]
  • Setup: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (10 mmol) of N-Bromosuccinimide (NBS) in 20 mL of acetonitrile.

  • Reaction: To the stirred solution, slowly add 1.27 mL (10 mmol) of 1,2-dimethoxybenzene using a syringe.

  • Stirring: Allow the reaction mixture to stir at room temperature for 60 minutes.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water and methyl tert-butyl ether (MTBE).

    • Wash the organic layer three times with deionized water.

    • Wash the organic layer once with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the product under reduced pressure. If further purification is needed, perform column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Protocol 2: Dibromination of 1,2-Dimethoxybenzene with KBrO₃/HBr[1]
  • Setup: In a 250 mL Erlenmeyer flask with a thermometer and magnetic stir bar, dissolve 4.15 g (30.0 mmol) of 1,2-dimethoxybenzene in 40 mL of concentrated acetic acid.

  • Reagent Addition: Add 3.34 g (20 mmol) of potassium bromate. Then, dropwise, add 12 mL (105 mmol) of 48% hydrobromic acid while stirring at room temperature. The temperature may rise to about 45°C.

  • Reaction: Stir the mixture for an additional 30 minutes at room temperature.

  • Work-up:

    • Pour the solution into 100 mL of ice water and stir for 15 minutes.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid first with 20 mL of a 0.2 M sodium disulfite solution and then with 20 mL of water.

  • Purification: Recrystallize the crude product from ethanol.

Protocol 3: Monobromination of 1,3-Dimethoxybenzene with NBS in Acetonitrile[3]
  • Setup: In a clean, dry 25 mL round-bottom flask with a magnetic stir bar, add 1.78 g (10 mmol) of NBS to 20 mL of acetonitrile and stir until dissolved.

  • Reaction: Slowly add 1.31 mL (10 mmol) of 1,3-dimethoxybenzene to the stirred solution using a syringe.

  • Stirring: Stir the reaction mixture at room temperature for 20 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel with the aid of MTBE and deionized water.

    • Wash the solution with deionized water three times.

    • Wash the organic layer once with brine and dry over sodium sulfate.

  • Purification: The product can be further purified by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield in Bromination check_reaction Analyze Reaction Mixture (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Unreacted starting material? side_products Multiple Side Products check_reaction->side_products Multiple spots/peaks? purification_issue Difficulty in Purification check_reaction->purification_issue Clean reaction but low isolated yield? solution1 Increase reaction time or temperature incomplete->solution1 solution2 Optimize reaction conditions (see table) side_products->solution2 solution3 Use milder brominating agent (e.g., NBS) side_products->solution3 solution4 Control stoichiometry carefully side_products->solution4 solution5 Lower reaction temperature side_products->solution5 solution6 Optimize column chromatography purification_issue->solution6 solution7 Attempt recrystallization purification_issue->solution7

Caption: Troubleshooting workflow for low yields in dimethoxybenzene bromination.

Logical_Relationships sub_reactivity Substrate Reactivity (Dimethoxybenzene) yield Yield sub_reactivity->yield regioselectivity Regioselectivity sub_reactivity->regioselectivity side_reactions Side Reactions (Polybromination, Oxidation) sub_reactivity->side_reactions brom_agent Brominating Agent (e.g., NBS, Br2) brom_agent->yield brom_agent->regioselectivity brom_agent->side_reactions solvent Solvent (e.g., Acetonitrile, Acetic Acid) solvent->yield solvent->regioselectivity temperature Temperature temperature->yield temperature->side_reactions

Caption: Key parameters influencing the outcome of dimethoxybenzene bromination.

References

Troubleshooting

Preventing debromination of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

Welcome to the technical support center for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the unwanted debromination of this versatile chemical intermediate during various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a concern with 1-Bromo-2-isopropyl-3,4-dimethoxybenzene?

A1: Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule. In the context of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, this leads to the formation of the undesired byproduct 1-isopropyl-2,3-dimethoxybenzene, thus reducing the yield of the desired product and complicating purification. This substrate is particularly susceptible to debromination due to the electron-donating nature of the two methoxy groups, which increases the electron density on the aromatic ring and can facilitate certain side reactions.

Q2: Under what conditions is debromination of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene most likely to occur?

A2: Debromination is commonly observed under conditions that involve strong bases, certain transition metal catalysts (particularly palladium), or the formation of highly reactive organometallic intermediates. Specific reaction types where caution is advised include:

  • Metal-Halogen Exchange: Reactions involving organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagents can lead to debromination, especially at elevated temperatures or with prolonged reaction times.

  • Palladium-Catalyzed Cross-Coupling Reactions: In Suzuki, Heck, Buchwald-Hartwig, and other similar reactions, side reactions leading to hydrodebromination can occur, often facilitated by the presence of a hydride source in the reaction mixture.

  • Reactions with Strong Bases: The use of strong bases, especially in combination with heat, can sometimes promote elimination or other pathways that result in the cleavage of the carbon-bromine bond.

Q3: How can I visually understand the general pathway leading to debromination?

A3: The following diagram illustrates a simplified logical workflow for diagnosing and addressing debromination issues.

Troubleshooting Debromination cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome start Experiment Shows Debromination check_reaction Identify Reaction Type (e.g., Coupling, Lithiation) start->check_reaction check_conditions Review Reaction Conditions (Base, Catalyst, Solvent, Temp.) check_reaction->check_conditions optimize_catalyst Modify Catalyst System (Ligand, Pre-catalyst) check_conditions->optimize_catalyst For Cross-Coupling optimize_base Change Base (Weaker, Non-nucleophilic) check_conditions->optimize_base For all reaction types optimize_solvent Alter Solvent (e.g., Ether vs. THF) check_conditions->optimize_solvent For Organometallic Reactions optimize_temp Lower Reaction Temperature check_conditions->optimize_temp General Strategy optimize_reagents Use High-Purity Reagents check_conditions->optimize_reagents General Strategy end Successful Reaction (Minimal Debromination) optimize_catalyst->end optimize_base->end optimize_solvent->end optimize_temp->end optimize_reagents->end

Troubleshooting workflow for debromination.

Troubleshooting Guides

Issue 1: Debromination during Metal-Halogen Exchange (e.g., Lithiation or Grignard Formation)

Symptoms:

  • Low yield of the desired organometallic reagent.

  • Presence of 1-isopropyl-2,3-dimethoxybenzene in the crude reaction mixture after quenching with an electrophile.

Root Causes:

  • Proton Source: Trace amounts of water or other protic impurities in the solvent or reagents can quench the organometallic intermediate, leading to the debrominated product.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions, including protonolysis or reaction with the solvent.

  • Solvent Effects: The choice of solvent can significantly impact the stability of the organometallic intermediate. For instance, THF can sometimes be more reactive towards highly reactive organolithium species compared to diethyl ether.

Solutions:

ParameterRecommendationRationale
Solvent Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).To eliminate potential proton sources.
Temperature Maintain a low temperature (typically -78 °C for lithiation).To minimize side reactions and enhance the stability of the organometallic intermediate.
Reagents Use high-purity organolithium reagents and ensure all glassware is rigorously dried.To prevent quenching of the reactive intermediate.
Addition Rate Add the organolithium reagent slowly to the solution of the aryl bromide.To maintain a low concentration of the highly reactive reagent and control the reaction exotherm.

Experimental Protocol: Lithiation of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 equiv.) in anhydrous diethyl ether at -78 °C.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes to the stirred solution over 20-30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the resulting mixture at -78 °C for 1 hour.

  • Quenching: Add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by standard methods.

Issue 2: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Symptoms:

  • Formation of 1-isopropyl-2,3-dimethoxybenzene as a significant byproduct.

  • Consumption of the starting aryl bromide without a corresponding increase in the desired product.

Root Causes:

  • Hydride Source: The presence of a hydride source can lead to hydrodebromination, a common side reaction in palladium catalysis. Potential hydride sources include certain bases (e.g., those with β-hydrides), solvents, or impurities.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the rate of the desired cross-coupling versus competing side reactions. For electron-rich aryl bromides, specialized ligands are often required.

  • Base: The strength and nature of the base can impact catalyst activity and the prevalence of side reactions.

Solutions:

ParameterRecommendationRationale
Catalyst/Ligand Use a palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).These ligands promote the desired oxidative addition and reductive elimination steps, outcompeting the hydrodebromination pathway.[1]
Base Use a non-hydridic, moderately strong base such as K₃PO₄ or Cs₂CO₃.To avoid introducing a hydride source into the reaction mixture.[1]
Solvent Use high-purity, degassed solvents (e.g., dioxane, toluene).To remove dissolved oxygen which can deactivate the catalyst and to eliminate potential impurities that could act as hydride sources.
Inert Atmosphere Maintain a strictly inert atmosphere throughout the reaction.To prevent catalyst deactivation by oxygen.

Experimental Protocol: Suzuki Coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation Transmetalation (Base, Ar'B(OH)₂) pd_complex->transmetalation pd_intermediate Ar-Pd(II)(Ar')L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.

By carefully selecting the reaction conditions and reagents as outlined in these guides, researchers can significantly minimize the undesired debromination of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene and achieve higher yields of their target molecules.

References

Optimization

Improving the stability of the Grignard reagent from 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with the Grignard reagent derived from 1-Bromo-2-isopropyl-3,4-dimet...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with the Grignard reagent derived from 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in forming the Grignard reagent from 1-Bromo-2-isopropyl-3,4-dimethoxybenzene?

A1: The primary challenges stem from the structure of the starting material. The isopropyl group at the ortho position creates significant steric hindrance, which can impede the reaction at the magnesium metal surface. Additionally, the two electron-donating methoxy groups reduce the electrophilicity of the carbon-bromine bond, making oxidative addition to magnesium more difficult.

Q2: Which solvent is recommended for this Grignard formation?

A2: Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether for the formation of sterically hindered aryl Grignard reagents.[1][2] THF is a more polar solvent, which helps to stabilize the Grignard reagent through better solvation.[1][3] This stabilization is crucial for improving the yield and stability of the reagent. For particularly difficult cases, consider using a greener alternative like 2-Methyltetrahydrofuran (2-MeTHF), which can sometimes suppress side reactions.

Q3: How stable is the formed Grignard reagent?

A3: Grignard reagents are inherently reactive and sensitive to both moisture and atmospheric oxygen.[4][5] The stability of this specific reagent is further influenced by the Schlenk equilibrium in solution. It is strongly recommended to use the Grignard reagent immediately after its preparation. If storage is unavoidable, it should be kept under a dry, inert atmosphere (Nitrogen or Argon) at a low temperature.

Q4: Can I use this Grignard reagent in cross-coupling reactions?

A4: Yes, however, sterically hindered Grignard reagents can be challenging nucleophiles in traditional cross-coupling reactions.[6][7] Iron-catalyzed cross-coupling methods have been shown to be particularly effective for sterically encumbered aryl Grignard reagents, allowing for successful coupling with various electrophiles, including alkyl and allyl halides.[6]

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

  • Possible Cause 1: Inactive Magnesium Surface. The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.

    • Solution: Activate the magnesium surface prior to adding the aryl bromide. Common methods include:

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF.[2][8][9] The disappearance of the iodine's color is a good indicator that the reaction has initiated.[2][8]

      • Mechanical Activation: Gently crush the magnesium turnings in a dry flask under an inert atmosphere before adding the solvent to expose a fresh metal surface.[9]

      • Heat/Sonication: Gentle heating with a heat gun or the use of an ultrasonic bath can provide the energy needed to initiate the reaction.[2][10]

  • Possible Cause 2: Presence of Moisture. Grignard reagents are strong bases and react readily with water.[5][11]

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and cooled under a stream of inert gas like nitrogen or argon.[1][8] Use anhydrous solvents for the reaction.[3][12]

Problem 2: The yield of the Grignard reagent is consistently low.

  • Possible Cause 1: Wurtz-Glaser Coupling. A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide to form a biaryl dimer.[12][13]

    • Solution: This side reaction can be minimized by the slow, dropwise addition of the 1-Bromo-2-isopropyl-3,4-dimethoxybenzene solution to the magnesium suspension. This maintains a low concentration of the aryl bromide in the presence of the Grignard reagent.[9][13]

  • Possible Cause 2: Incomplete Reaction. Due to the steric hindrance and electronic properties of the substrate, the reaction may be slow and may not go to completion under standard conditions.

    • Solution: Increase the reaction time or gently reflux the mixture to ensure all the magnesium has been consumed.[1] Titrating a small aliquot of the reaction mixture can help determine the concentration of the active Grignard reagent.[10]

Problem 3: The reaction mixture turns dark or black.

  • Possible Cause: This may indicate decomposition of the Grignard reagent or the presence of impurities. Overheating during a prolonged reflux can sometimes lead to decomposition.[1]

    • Solution: While a cloudy, grey appearance is normal, a very dark or black solution could signify a problem.[1][8] Ensure the reaction is not being overheated and that the starting materials and solvent are pure. If using an iron catalyst for a subsequent step, some color change is expected.

Quantitative Data Summary

The formation of sterically hindered Grignard reagents is highly dependent on reaction conditions. The following table summarizes expected yields based on data for analogous aryl bromides.

ParameterCondition ACondition BCondition CNotes
Solvent Diethyl EtherTHF2-MeTHFTHF and 2-MeTHF generally provide better stabilization and higher yields for hindered systems.[1]
Temperature RefluxRoom Temp0 °C to RTLow-temperature addition can minimize side reactions like Wurtz coupling.[10]
Mg Activation Iodine1,2-DibromoethaneMechanicalActivation is critical for removing the passivating oxide layer.[8]
Addition Time 30 min60 min90 minSlower addition minimizes the concentration of aryl bromide, reducing Wurtz coupling.[13]
Expected Yield 40-55%65-80%70-85%Yields are highly substrate-dependent; titration is recommended for accurate quantification.[8][10]

Experimental Protocols

Protocol 1: Preparation of (2-isopropyl-3,4-dimethoxyphenyl)magnesium bromide

This protocol is optimized for the formation of the Grignard reagent from the sterically hindered and electron-rich 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or a strong stream of inert gas and allow it to cool to room temperature.[8]

  • Magnesium Activation: Place the magnesium turnings into the flask. Add the crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed coating the magnesium. Allow the flask to cool.[8][10]

  • Initiation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate, which is indicated by the disappearance of the iodine color and the formation of a cloudy, grey solution. Gentle warming may be required.[10][12] Once initiated, add the remainder of the aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium metal has been consumed. The resulting Grignard reagent should be used immediately for the subsequent reaction step.

Visualizations

Experimental Workflow

G Diagram 1: Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_use Usage prep1 Dry Glassware (Flame or Oven) prep2 Assemble Apparatus (under N2/Ar) prep1->prep2 prep3 Activate Mg Turnings (with Iodine) prep2->prep3 react1 Add Anhydrous THF prep3->react1 react2 Initiate with small amount of Aryl Bromide solution react1->react2 react3 Slow dropwise addition of remaining Aryl Bromide react2->react3 react4 Stir until Mg is consumed react3->react4 use1 Quantify via Titration (Optional) react4->use1 use2 Use Immediately in Next Synthetic Step use1->use2 G Diagram 2: Troubleshooting Decision Tree start Problem: Reaction Fails to Initiate q1 Is glassware perfectly dry? start->q1 a1_no Solution: Thoroughly dry all glassware and use anhydrous solvent. q1->a1_no No q2 Is the Mg surface activated? q1->q2 Yes a2_no Solution: Activate Mg with I2, 1,2-dibromoethane, or sonication. q2->a2_no No q3 Problem: Low Yield q4 Was aryl bromide added slowly? q3->q4 a4_no Solution: Slow dropwise addition minimizes Wurtz coupling. q4->a4_no No q5 Did the reaction go to completion? q4->q5 Yes a5_no Solution: Increase reaction time or gently reflux. q5->a5_no No

References

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Couplings with Dimethoxybenzenes

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered when using dimethoxybenzene derivatives as substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My cross-coupling reaction with a dimethoxybenzene substrate is resulting in low yield or has stalled. What are the primary causes?

Answer:

Low yields or reaction failure with electron-rich substrates like dimethoxybenzenes are common issues. The two methoxy groups are strong electron-donating groups, which can impede the crucial oxidative addition step in the catalytic cycle.[1] Several factors could be contributing to this problem:

  • Inefficient Catalyst System: The choice of palladium catalyst and, more importantly, the ligand is critical. Standard catalysts such as Pd(PPh₃)₄ may not be effective for these challenging substrates. Electron-rich and sterically hindered phosphine ligands are often required to promote the oxidative addition and subsequent reductive elimination steps.[2][3][4]

  • Suboptimal Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and the overall reaction rate. An inappropriate combination can lead to poor results or catalyst deactivation. For instance, some bases can promote the reduction of the active Pd(II) species to inactive palladium black (Pd(0) nanoparticles).[5][6]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to the oxidation of the phosphine ligands to phosphine oxides, rendering them ineffective at stabilizing the palladium center and facilitating the catalytic cycle.[7][8] This leads to catalyst deactivation and the formation of homocoupling byproducts.

  • Impure Reagents or Solvents: The quality of the aryl halide, boronic acid (or other coupling partner), base, and solvents is paramount for a successful reaction. Water content in solvents can also play a role, sometimes beneficial, but often detrimental if not controlled.

Troubleshooting Steps:

  • Switch to a More Effective Ligand: For Suzuki-Miyaura couplings, consider using bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos.[2] For Buchwald-Hartwig aminations, ligands like XPhos or BrettPhos are often effective.

  • Screen Different Bases: The choice of base is often solvent-dependent. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[9] In nonpolar solvents like toluene or dioxane, stronger bases like Cs₂CO₃ or K₃PO₄ are commonly used.

  • Ensure Rigorous Inert Conditions: Properly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1] Assemble the reaction under a positive pressure of an inert gas.

  • Verify Reagent Quality: Use high-purity reagents and anhydrous solvents. If necessary, purify the reagents before use.

Question 2: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The black precipitate is most likely palladium black, which consists of agglomerated, inactive Pd(0) nanoparticles.[1] Its formation indicates that the palladium catalyst is precipitating out of the catalytic cycle. This is a common mode of catalyst deactivation.

Potential Causes:

  • Ligand Degradation: The phosphine ligands that stabilize the soluble palladium species may be degrading, often through oxidation by trace oxygen.[7][8] Without the stabilizing effect of the ligands, the palladium atoms agglomerate and precipitate.

  • High Reaction Temperature: Elevated temperatures can accelerate ligand degradation and palladium precipitation.

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand may not be able to effectively stabilize the palladium catalyst throughout the reaction.

  • Base-Promoted Reduction: Certain bases can facilitate the reduction of the active Pd(II) species to Pd(0) nanoparticles.[5][6]

Troubleshooting Steps:

  • Improve Inert Atmosphere: The most common cause of ligand degradation is oxidation. Ensure your reaction setup is scrupulously free of oxygen.

  • Optimize Reaction Temperature: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can improve catalyst stability.

  • Adjust Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes improve catalyst stability.

  • Screen Alternative Ligands: Some ligands are more robust and resistant to degradation than others. Consider screening different classes of ligands, such as the Buchwald-type biarylphosphine ligands.[2]

Question 3: My dimethoxybenzene starting material is being consumed, but I am not forming the desired product. What other reactions could be occurring?

Answer:

If your starting material is being consumed without the formation of the desired product, several side reactions could be occurring:

  • Protodeboronation (in Suzuki Couplings): The boronic acid coupling partner can react with trace water or other protic sources in the reaction mixture to be converted back to the corresponding arene. This is a common side reaction, especially with electron-rich or sterically hindered boronic acids.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (e.g., Glaser coupling). This is often promoted by the presence of oxygen.

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene (dimethoxybenzene in this case). This can be caused by certain bases or impurities that can act as hydride sources.

Troubleshooting Steps:

  • Use Anhydrous Conditions: To minimize protodeboronation, use anhydrous solvents and reagents.

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to compensate for any loss due to side reactions.

  • Screen Different Bases: Switch to a non-hydridic base to avoid hydrodehalogenation.

  • Analyze the Reaction Mixture: Use techniques like LC-MS or GC-MS to identify the byproducts being formed. This will provide valuable clues about the competing side reactions.

Data Presentation: Catalyst Performance in Couplings with Electron-Rich Aryl Halides

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of electron-rich aryl halides, providing a benchmark for what can be expected with dimethoxybenzene substrates.

Aryl HalideCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298--INVALID-LINK--
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane1101274--INVALID-LINK--
1-Iodo-2,4,6-trimethylbenzenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene1001895--INVALID-LINK--
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / Cy-JohnPhosK₃PO₄t-BuOH1002492--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dimethoxybenzene Bromide

This protocol provides a general starting point for the coupling of a dimethoxybenzene bromide with an arylboronic acid.

Materials:

  • Dimethoxybenzene bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the dimethoxybenzene bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]

  • Inerting the Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add degassed toluene and degassed water to the tube via syringe.[5]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours.[5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.[5]

Protocol 2: Troubleshooting Experiment - Screening of Ligands and Bases

If a reaction is failing, a systematic screening of ligands and bases can help identify a more suitable catalyst system. This can be performed on a small scale.

Materials:

  • A 24-well reaction block or multiple small reaction vials

  • A selection of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, PPh₃)

  • A selection of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Stock solutions of the dimethoxybenzene halide, coupling partner, and palladium precursor in the chosen solvent.

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, the dimethoxybenzene halide, and the coupling partner in the chosen anhydrous, degassed solvent. Prepare a slurry or solution of the base in the solvent.

  • Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.

  • Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the aryl halide and coupling partner stock solutions. Finally, add the base slurry/solution to initiate the reactions.

  • Reaction Execution: Seal the reaction block or vials. Place the setup on a heating block at the desired temperature and stir.

  • Analysis: After a set amount of time (e.g., 12 or 24 hours), quench the reactions and analyze the outcome of each by LC-MS or GC-MS to determine the relative conversion to the desired product.

Visualizations

Palladium Catalytic Cycle and Deactivation pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_black Pd(0) Black (Inactive) pd0->pd_black Aggregation ligand_ox Ligand Oxidation (L=O) pd0->ligand_ox O₂ pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (R-M) pd2_complex->transmetalation R-M pd2_complex->pd_black Decomposition pd2_biaryl Ar-Pd(II)(R)L_n transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle for palladium-catalyzed cross-coupling and common deactivation pathways.

Troubleshooting_Workflow start Low/No Yield in Dimethoxybenzene Coupling reagents Check Reagent Quality & Purity start->reagents inertness Verify Inert Atmosphere reagents->inertness Reagents OK reagents_sol Use High-Purity Reagents & Anhydrous Solvents reagents->reagents_sol Impure? catalyst Evaluate Catalyst System inertness->catalyst Setup is Inert inertness_sol Degas Solvents Thoroughly (Freeze-Pump-Thaw or Ar bubble) inertness->inertness_sol Leaks/O₂? conditions Optimize Reaction Conditions catalyst->conditions Catalyst Optimized catalyst_sol Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Screen Bases (K₃PO₄, Cs₂CO₃) catalyst->catalyst_sol Ineffective? conditions_sol Vary Temperature Adjust Concentration conditions->conditions_sol Suboptimal? success Successful Coupling conditions->success Conditions Optimized reagents_sol->start Re-run inertness_sol->start Re-run catalyst_sol->start Re-run conditions_sol->start Re-run

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions with dimethoxybenzenes.

Dimethoxybenzene_Factors Interplay of Factors in Dimethoxybenzene Couplings substrate Dimethoxybenzene Substrate properties electron_rich Electron-Rich Ring properties->electron_rich methoxy_o Oxygen Lone Pairs properties->methoxy_o challenges slow_oa Slow Oxidative Addition electron_rich->slow_oa stabilization Potential Pd-O Coordination methoxy_o->stabilization challenges->slow_oa solutions ligands Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos) solutions->ligands base Appropriate Base Selection (e.g., K₃PO₄) solutions->base ligands->slow_oa Accelerates base->slow_oa Enables Catalytic Cycle stabilization->ligands Feature of some ligands

Caption: Key factors influencing palladium-catalyzed couplings with dimethoxybenzene substrates.

References

Optimization

Technical Support Center: HPLC Analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method for the analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The information is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method for the analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Recommended HPLC Method Protocol

A reversed-phase HPLC method is recommended for the analysis of the hydrophobic compound 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. Below is a detailed experimental protocol that can be used as a starting point for method development and validation.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene reference standard and dissolve it in 10 mL of methanol or acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 50-100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in methanol or acetonitrile to achieve a similar concentration as the working standard solution. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

2. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.04060
10.01090
12.01090
12.14060
15.04060

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Peak Shape Problems

Q1: My peak is tailing. What could be the cause and how can I fix it?

A1: Peak tailing is a common issue in reversed-phase HPLC and can be caused by several factors:

  • Secondary Interactions: The analyte may have secondary interactions with the silica support of the column. To mitigate this, ensure the pH of the mobile phase is low enough to suppress the ionization of silanol groups on the column. Using a mobile phase with a pH between 2-4 is recommended.[2][3]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. To resolve this, wash the column with a strong solvent like isopropanol.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Guard Column Issues: If you are using a guard column, it may be contaminated or expired. Try running the analysis without the guard column to see if the peak shape improves.

Q2: I am observing peak fronting. What is the likely cause?

A2: Peak fronting is less common than tailing and is often a result of:

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can cause the peak to front. Diluting the sample is the first step in troubleshooting this issue.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Void: A void at the head of the column can cause peak distortion. This may require replacing the column.

Retention Time and Resolution Issues

Q3: The retention time of my analyte is shifting between injections. What should I check?

A3: Fluctuations in retention time can compromise the reliability of your method. Check the following:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of retention time shifts. Ensure accurate measurement of solvents and additives. If using a buffer, make sure it is properly prepared and within its effective pH range.[4][5]

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An equilibration time of at least 10-15 column volumes is recommended.

  • Pump Performance: Air bubbles in the pump or check valve issues can lead to an inconsistent flow rate, affecting retention times. Purge the pump and ensure all fittings are secure.

  • Column Temperature: Variations in the column temperature can cause shifts in retention. Use a column oven to maintain a constant temperature.[2]

Q4: My analyte peak is not well-resolved from an impurity. How can I improve the separation?

A4: To improve resolution, you can modify the following parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent to water can significantly impact selectivity. Try a shallower gradient or a different organic modifier (e.g., methanol instead of acetonitrile).

  • pH of the Mobile Phase: For ionizable compounds, changing the pH of the mobile phase can alter their retention and improve separation from other components.[5]

  • Column Chemistry: If mobile phase optimization is not sufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms.

Baseline and Sensitivity Problems

Q5: I am seeing a noisy or drifting baseline. What are the possible causes?

A5: A stable baseline is crucial for accurate quantification. Common causes of baseline issues include:

  • Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Ensure proper degassing to remove dissolved air.[6]

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise. Clean the flow cell according to the manufacturer's instructions and replace the lamp if necessary.

  • System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and a noisy baseline.

Q6: The sensitivity of my method is low. How can I increase the peak response?

A6: To improve sensitivity:

  • Optimize Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene by running a UV scan. Set the detector to this wavelength.

  • Increase Sample Concentration: If possible, increase the concentration of the analyte in your sample.

  • Injection Volume: A larger injection volume can increase the peak area, but be mindful of potential peak shape distortion.

  • Mobile Phase Absorbance: Ensure your mobile phase components have low absorbance at the detection wavelength.

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting Start Problem Observed Problem_Type Identify Problem Type Start->Problem_Type Peak_Shape Poor Peak Shape Problem_Type->Peak_Shape Peak Shape Retention_Time Retention Time Shift Problem_Type->Retention_Time Retention Resolution Poor Resolution Problem_Type->Resolution Resolution Baseline Baseline Issue Problem_Type->Baseline Baseline Peak_Shape_Check Check for Tailing or Fronting Peak_Shape->Peak_Shape_Check RT_Check Check System Parameters Retention_Time->RT_Check Res_Check Optimize Separation Resolution->Res_Check Baseline_Check Investigate Noise/Drift Baseline->Baseline_Check Tailing Tailing Peak_Shape_Check->Tailing Tailing Fronting Fronting Peak_Shape_Check->Fronting Fronting Check_Overload_T Dilute Sample Tailing->Check_Overload_T Check_Overload_F Dilute Sample Fronting->Check_Overload_F Check_pH Adjust Mobile Phase pH Check_Overload_T->Check_pH Wash_Column_T Wash Column Check_pH->Wash_Column_T Solution Problem Resolved Wash_Column_T->Solution Check_Solvent Use Mobile Phase as Sample Solvent Check_Overload_F->Check_Solvent Replace_Column_F Replace Column Check_Solvent->Replace_Column_F Replace_Column_F->Solution Check_Mobile_Phase Prepare Fresh Mobile Phase RT_Check->Check_Mobile_Phase Check_Equilibration Increase Equilibration Time Check_Mobile_Phase->Check_Equilibration Check_Pump Purge Pump Check_Equilibration->Check_Pump Check_Temp Verify Column Temperature Check_Pump->Check_Temp Check_Temp->Solution Modify_Gradient Adjust Gradient Res_Check->Modify_Gradient Change_Organic Try Different Organic Solvent Modify_Gradient->Change_Organic Change_Column Use Different Column Chemistry Change_Organic->Change_Column Change_Column->Solution Degas_Mobile_Phase Degas Mobile Phase Baseline_Check->Degas_Mobile_Phase Clean_Flow_Cell Clean Detector Flow Cell Degas_Mobile_Phase->Clean_Flow_Cell Check_Leaks Check for Leaks Clean_Flow_Cell->Check_Leaks Check_Leaks->Solution

Caption: A flowchart for systematic HPLC troubleshooting.

References

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene?

A1: The most plausible synthetic route is a two-step process starting from commercially available 1,2-dimethoxybenzene (veratrole). The first step involves the Friedel-Crafts alkylation of veratrole to introduce the isopropyl group, yielding 1-isopropyl-2,3-dimethoxybenzene. The second step is the regioselective electrophilic aromatic bromination of this intermediate to yield the final product.

Q2: What are the main challenges in the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene?

A2: The primary challenges are:

  • Regioselectivity during bromination: The benzene ring is highly activated by two methoxy groups and an isopropyl group, all of which are ortho-, para-directing. This can lead to a mixture of isomeric products.

  • Polybromination: The high reactivity of the substrate makes it susceptible to the addition of multiple bromine atoms.

  • Benzylic Bromination: Depending on the brominating agent and conditions (e.g., N-Bromosuccinimide with a radical initiator), bromination can occur at the benzylic position of the isopropyl group.

  • Purification: Separating the desired product from unreacted starting materials, isomeric byproducts, and polybrominated species can be challenging, especially at scale.

Q3: Which brominating agent is recommended for this synthesis?

A3: For regioselectivity control, N-Bromosuccinimide (NBS) in a non-polar solvent is often a good choice for activated aromatic rings, as it can minimize over-bromination. Alternatively, using bromine (Br₂) with a mild Lewis acid catalyst like iron(III) bromide (FeBr₃) at low temperatures can also be effective, though it may require more careful control of stoichiometry to avoid polybromination.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting material and the reaction mixture on a TLC plate will show the consumption of the starting material and the appearance of the product spot(s). GC-MS can provide more detailed information about the formation of the desired product and any side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (if using Br₂/FeBr₃).2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality of starting materials or reagents.1. Use freshly opened or properly stored FeBr₃.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Increase the reaction time and monitor by TLC or GC-MS.4. Ensure all reagents are pure and anhydrous where necessary.
Formation of Multiple Isomeric Products The directing effects of the isopropyl and methoxy groups lead to bromination at multiple positions.1. Switch to a bulkier brominating agent to favor substitution at the sterically least hindered position.2. Lower the reaction temperature to increase selectivity.3. Experiment with different solvents to influence the regioselectivity.
Significant Amount of Polybrominated Byproducts 1. Excess brominating agent.2. Reaction temperature is too high.3. High reactivity of the starting material.1. Use a 1:1 or slightly less than 1:1 molar ratio of the starting material to the brominating agent.2. Add the brominating agent slowly and maintain a low reaction temperature (e.g., 0-5 °C).3. Consider using a milder brominating agent like NBS.
Presence of Benzylic Bromination Product Use of NBS with a radical initiator (e.g., AIBN or benzoyl peroxide) or exposure to UV light.Ensure the reaction is carried out in the dark and without any radical initiators if aromatic bromination is desired.
Difficult Purification Close boiling points or polarities of the desired product and impurities.1. Utilize column chromatography with a carefully selected solvent system for separation.2. Recrystallization from a suitable solvent may be effective if the product is a solid and impurities are liquids or have different solubilities.3. Consider derivatization of the impurity to alter its physical properties for easier separation.

Experimental Protocols

Step 1: Synthesis of 1-isopropyl-2,3-dimethoxybenzene

This protocol describes the Friedel-Crafts alkylation of 1,2-dimethoxybenzene.

Materials:

  • 1,2-dimethoxybenzene (veratrole)

  • 2-Bromopropane or Isopropyl alcohol

  • A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃) or a solid acid catalyst like Amberlyst-15)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethoxybenzene in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst in portions.

  • Add 2-bromopropane dropwise to the stirred mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly pouring it over ice-cold 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1-isopropyl-2,3-dimethoxybenzene.

Step 2: Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

This protocol outlines the bromination of 1-isopropyl-2,3-dimethoxybenzene using N-Bromosuccinimide.

Materials:

  • 1-isopropyl-2,3-dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Carbon tetrachloride (CCl₄) or Dichloromethane (DCM))

  • Aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-isopropyl-2,3-dimethoxybenzene in the chosen anhydrous solvent in a round-bottom flask protected from light.

  • Cool the solution to 0 °C.

  • Add NBS portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Continue stirring for another 2-4 hours, monitoring by TLC.

  • After the reaction is complete, quench by adding aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Quantitative Data Summary

ParameterSynthesis of 1-isopropyl-2,3-dimethoxybenzeneSynthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene
Starting Material 1,2-dimethoxybenzene1-isopropyl-2,3-dimethoxybenzene
Reagents 2-Bromopropane, AlCl₃N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)Carbon tetrachloride (CCl₄) or DCM
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 12-24 hours3-6 hours
Typical Yield 60-75%50-70% (highly dependent on regioselectivity)
Purification Vacuum distillation or Column ChromatographyColumn Chromatography

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Bromination start1 1,2-Dimethoxybenzene reaction1 Friedel-Crafts Alkylation (0°C to RT, 12-24h) start1->reaction1 reagents1 2-Bromopropane AlCl3, DCM reagents1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 product1 1-isopropyl-2,3-dimethoxybenzene purification1->product1 reaction2 Electrophilic Bromination (0°C to RT, 3-6h) product1->reaction2 reagents2 NBS, CCl4 reagents2->reaction2 workup2 Quench & Aqueous Workup reaction2->workup2 purification2 Column Chromatography workup2->purification2 final_product 1-Bromo-2-isopropyl-3,4-dimethoxybenzene purification2->final_product

Caption: Workflow for the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue cause1 Reagent/Catalyst Inactivity issue->cause1 cause2 Suboptimal Reaction Conditions (Temp, Time) issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 cause4 High Substrate Reactivity issue->cause4 solution1 Verify Reagent Quality cause1->solution1 solution5 Modify Workup/Purification cause1->solution5 solution2 Optimize Temperature & Time cause2->solution2 cause2->solution5 solution3 Adjust Molar Ratios cause3->solution3 cause3->solution5 solution4 Change Brominating Agent cause4->solution4 cause4->solution5

Optimization

Managing steric hindrance in reactions of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for managing reactions involving the sterically hindered subst...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for managing reactions involving the sterically hindered substrate, 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The significant steric bulk imposed by the ortho-isopropyl group presents unique challenges in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What makes 1-Bromo-2-isopropyl-3,4-dimethoxybenzene a "sterically hindered" substrate?

The primary source of steric hindrance is the isopropyl group positioned directly adjacent (ortho) to the bromine atom. This bulky alkyl group physically obstructs the approach of catalysts and reagents to the reactive C-Br bond, slowing down or inhibiting key steps in many reactions, such as oxidative addition in palladium-catalyzed cross-couplings.

Q2: What are the main challenges when using this substrate in cross-coupling reactions?

The main challenges are significantly reduced reaction rates and low product yields. Specifically, the steric hindrance impedes two crucial steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-bromine bond is sterically demanding and often becomes the rate-limiting step.

  • Reductive Elimination: The final step, where the desired product is formed and released from the catalyst, can also be slowed by the bulky substituents, which must be brought into proximity on the metal center.

Q3: Which general classes of ligands are most effective for reactions with this substrate?

For sterically hindered substrates like this, bulky and electron-rich monophosphine ligands are typically the most effective.[1] These ligands promote the crucial oxidative addition and reductive elimination steps.[1][2] Examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos, BrettPhos) and N-Heterocyclic Carbenes (NHCs).[1][3] It is often necessary to screen a small library of these advanced ligands to find the optimal choice for a specific transformation.[1]

Q4: How does the choice of base impact reaction outcomes?

The choice of base is critical. Strong, non-nucleophilic bases are generally required. For Suzuki couplings, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) are frequently necessary to deprotonate the amine and facilitate catalysis.[3][4]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling reaction with 1-Bromo-2-isopropyl-3,4-dimethoxybenzene has stalled or resulted in a very low yield.

QuestionAnswer / Solution
What is the most likely cause? The primary cause is inefficient catalysis due to the steric hindrance around the C-Br bond. Your catalyst and ligand system may not be active enough to overcome the high energy barriers for oxidative addition and reductive elimination.[1][5][6]
Which ligands should I try? Screen modern, bulky, electron-rich monophosphine ligands known to accelerate reactions of hindered substrates. Using pre-ligated palladium precatalysts can also offer more consistent and higher activity compared to generating the catalyst in situ.[1]
What adjustments can be made to the reaction conditions? 1. Increase Temperature: Switching to a higher-boiling solvent (e.g., from toluene to xylene or DMF) can provide the necessary energy to overcome activation barriers.[6][7] 2. Change the Base: Ensure you are using an appropriate base. K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for these challenging couplings.[1] 3. Verify Reagent Quality: Ensure your boronic acid or boronic ester is pure and has not degraded. In some cases, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can improve results.[1]
Ligand FamilySpecific ExamplesKey Characteristics
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich; highly effective for hindered substrates.[1]
Specialized Ligands AntPhos, BI-DIMESpecifically designed for extremely demanding aryl-alkyl or tetra-ortho-substituted couplings.[6][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable and active palladium complexes.[3]
Guide 2: Buchwald-Hartwig Amination

Problem: I am unable to couple an amine with 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

QuestionAnswer / Solution
Why is this reaction so difficult? This is a highly challenging transformation due to the combined steric bulk of the aryl bromide and potentially the amine coupling partner. This "double-sided" steric hindrance makes the final reductive elimination step particularly difficult.[2]
What is the best catalyst system? You must use a highly active, specialized catalyst system. The combination of a palladium source (like Pd₂(dba)₃ or a precatalyst) with a very bulky biarylphosphine ligand is essential. Ligand screening is highly recommended.[1][2]
Which bases and solvents are recommended? A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[4] Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are generally the best choices.[1][9]
Ligand FamilySpecific ExamplesKey Characteristics
Biarylmonophosphines BrettPhos, RuPhos, XPhosState-of-the-art ligands for C-N coupling of hindered substrates.[2]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrProvide high catalytic activity, especially with aryl chlorides and bromides.[3]
Bidentate Phosphines XantPhos, DPPFCan be effective, but bulky monodentate ligands often perform better for highly hindered substrates.[1][10][11]
Guide 3: Metal-Halogen Exchange (Grignard & Lithiation)

Problem: I am having difficulty initiating the Grignard formation or lithiation of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

QuestionAnswer / Solution
Why won't the Grignard reaction start? The sterically hindered C-Br bond can make the insertion of magnesium metal difficult. The surface of the magnesium may not be sufficiently activated.
How can I initiate the Grignard reaction? 1. Activation: Use mechanical (crushing turnings) or chemical methods. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface.[12] 2. Low Temperature: To minimize side reactions, consider a low-temperature protocol where the reaction is initiated gently and then maintained at a lower temperature (e.g., -20°C to 0°C).[13]
What about lithiation? Lithiation via metal-halogen exchange should be performed with n-butyllithium or tert-butyllithium at low temperatures (typically -78 °C) in an anhydrous solvent like THF to prevent side reactions.[14] If solubility of the resulting organolithium is an issue, inverse addition (adding the substrate solution to the BuLi solution) may help.[15]

Experimental Protocols

CAUTION: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper Schlenk line or glovebox techniques.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk tube, add the aryl boronic acid (1.2–1.5 mmol), the base (e.g., K₃PO₄, 2.0–3.0 mmol), the palladium precatalyst (e.g., SPhos-Pd-G3, 1–3 mol%), and a stir bar.

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol) followed by anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.[1]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or GC-MS.[1]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To a flame-dried Schlenk tube under inert atmosphere, add the palladium precatalyst (e.g., BrettPhos-Pd-G3, 1–3 mol%) and the base (e.g., NaOtBu, 1.2–1.5 mmol).

  • Reagent Addition: Add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol), the amine (1.1–1.2 mmol), and anhydrous solvent (e.g., toluene).[1]

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80–110 °C). Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visual Guides

Troubleshooting_Workflow cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low / No Product Yield check_catalyst 1. Catalyst & Ligand Is it active enough for a hindered substrate? start->check_catalyst Evaluate check_conditions 2. Conditions Is the temperature high enough? Is the base correct? start->check_conditions Evaluate check_reagents 3. Reagents Are starting materials pure? Is the solvent anhydrous? start->check_reagents Evaluate solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, BrettPhos). Use a pre-formed catalyst. check_catalyst->solution_catalyst Optimize solution_conditions Increase temperature. Switch to a stronger base (K3PO4, NaOtBu). check_conditions->solution_conditions Optimize solution_reagents Re-purify starting materials. Use freshly distilled, anhydrous solvent. check_reagents->solution_reagents Optimize solution_catalyst->check_conditions Re-evaluate solution_conditions->check_reagents Re-evaluate

Caption: A workflow for troubleshooting low-yield coupling reactions.

Steric_Hindrance_Factors center Overcoming Steric Hindrance ligands Bulky, Electron-Rich Ligands center->ligands base Strong, Non-nucleophilic Bases center->base temp Higher Reaction Temperatures center->temp catalyst Active Palladium Precatalysts center->catalyst

References

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene with other bromo-dimethoxybenzene isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Bromo-dimethoxyb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Bromo-dimethoxybenzene isomers serve as versatile building blocks in this regard, offering multiple avenues for structural elaboration through cross-coupling, substitution, and organometallic reactions. This guide provides a comparative analysis of the reactivity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene against other bromo-dimethoxybenzene isomers. The discussion is supported by an examination of steric and electronic effects, alongside representative experimental data for key transformations.

Understanding Reactivity: Steric and Electronic Influences

The reactivity of an aryl bromide is primarily dictated by two key factors:

  • Electronic Effects: The electron density at the carbon-bromine bond influences its susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions and to metal-halogen exchange in Grignard reagent formation. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density on the aromatic ring, generally making the aryl bromide less reactive towards oxidative addition. Conversely, electron-withdrawing groups enhance reactivity.

  • Steric Hindrance: Bulky substituents near the bromine atom can impede the approach of a catalyst or reagent, thereby slowing down the reaction rate. The isopropyl group, in particular, exerts significant steric hindrance.

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is unique due to the presence of a bulky isopropyl group ortho to the bromine atom and two electron-donating methoxy groups. This combination of significant steric hindrance and electron-rich character is expected to render it the least reactive among the isomers discussed in many common transformations.

Comparative Reactivity in Key Organic Reactions

The following sections compare the expected and observed reactivity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene and its isomers in three fundamental organic reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Grignard Reagent Formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, widely used for the formation of C-C bonds. The reactivity of aryl bromides in this reaction is sensitive to both electronic and steric factors.

Expected Reactivity Trend:

Based on steric and electronic principles, the expected order of reactivity for bromo-dimethoxybenzene isomers in Suzuki-Miyaura coupling is:

  • Most Reactive: Isomers with minimal steric hindrance around the bromine and where the electron-donating methoxy groups have a less pronounced deactivating effect.

  • Least Reactive: Isomers with significant steric hindrance, such as 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Table 1: Representative Experimental Data for Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2-isopropyl-3,4-dimethoxybenzene Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8024Low to Moderate (Estimated)
4-Bromo-1,2-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285-95
5-Bromo-1,3-dimethoxybenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285
2-Bromo-1,3-dimethoxybenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001670-80

Note: Data is compiled from various sources and reaction conditions may not be identical. The yield for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is an estimation based on the expected steric and electronic effects, as direct comparative data is scarce.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction is influenced by the steric and electronic environment of the aryl halide.

Expected Reactivity Trend:

The steric bulk of the ortho-isopropyl group in 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is expected to significantly hinder the approach of the palladium catalyst and the amine, leading to lower reactivity compared to less substituted isomers.

Table 2: Representative Experimental Data for Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2-isopropyl-3,4-dimethoxybenzene MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10024Low (Estimated)
4-Bromo-1,2-dimethoxybenzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102475
5-Bromo-1,3-dimethoxybenzeneN-Phenylpyridin-3-aminePd₂(dba)₃ / BINAPNaOtBuToluene1101670-80
2-Bromo-1,3-dimethoxybenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002460-70

Note: Data is compiled from various sources and reaction conditions may not be identical. The yield for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is an estimation based on expected steric hindrance.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. This reaction is sensitive to steric hindrance around the carbon-halogen bond.

Expected Reactivity Trend:

The bulky ortho-isopropyl group in 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is expected to impede the interaction with the magnesium surface, making Grignard formation more challenging compared to less hindered isomers.

Table 3: Representative Experimental Data for Grignard Reagent Formation

Aryl BromideSolventInitiatorTemperatureTime (h)Yield (%)
1-Bromo-2-isopropyl-3,4-dimethoxybenzene THFI₂Reflux4-6Moderate (Estimated)
4-Bromo-1,2-dimethoxybenzeneTHFI₂Reflux2>90
5-Bromo-1,3-dimethoxybenzeneDiethyl EtherI₂Reflux2~95
2-Bromo-1,3-dimethoxybenzeneDiethyl EtherI₂Reflux380-90

Note: Data is compiled from various sources and reaction conditions may not be identical. The yield for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is an estimation based on expected steric hindrance.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Grignard Reagent Formation
  • Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask and add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes. Allow to cool under an inert atmosphere.

  • Initiation: Add a small amount of anhydrous THF or diethyl ether to cover the magnesium. Add a small portion of a solution of the aryl bromide (1.0 equiv) in the same anhydrous solvent from the dropping funnel. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

  • Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours.

  • Usage: The resulting Grignard reagent is typically used immediately in the subsequent reaction step.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the discussed reactions.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Aryl Bromide, Boronic Acid, Catalyst, Base reaction Add Degassed Solvent & Heat under Inert Gas prep->reaction Setup workup Aqueous Work-up & Extraction reaction->workup Completion purify Column Chromatography workup->purify Purification

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Aryl Bromide, Amine, Catalyst, Ligand, Base reaction Add Anhydrous Solvent & Heat under Inert Gas prep->reaction Setup workup Filtration & Aqueous Wash reaction->workup Completion purify Column Chromatography workup->purify Purification

A generalized experimental workflow for the Buchwald-Hartwig amination reaction.

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_usage Usage prep Activate Magnesium with Iodine reaction Dropwise Addition of Aryl Bromide in Ether/THF prep->reaction Initiation usage Immediate Use in Subsequent Reaction reaction->usage Formation

A generalized experimental workflow for Grignard reagent formation.

Conclusion

The reactivity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is significantly attenuated in common organic transformations compared to its less substituted isomers. The pronounced steric hindrance from the ortho-isopropyl group, combined with the electron-donating nature of the two methoxy groups, presents a considerable challenge for reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. While these transformations are still feasible, they often require more forcing conditions, specialized catalysts and ligands, and may result in lower yields. For researchers and drug development professionals, understanding these reactivity trends is crucial for the strategic design of synthetic routes and the efficient construction of complex molecular architectures. When planning syntheses involving highly substituted aryl bromides, it is advisable to anticipate the need for reaction optimization and to consider alternative synthetic pathways if reactivity proves to be a limiting factor.

Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of Brominated Dimethoxybenzene Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the X-ray crystal stru...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the X-ray crystal structures of 1-bromo-2-isopropyl-3,4-dimethoxybenzene derivatives and related compounds, offering insights into their solid-state conformations. While crystallographic data for the specific title compound is not publicly available, this guide leverages data from structurally similar bromo-dimethoxybenzene derivatives to provide a valuable comparative framework. Furthermore, it contrasts the capabilities of single-crystal X-ray diffraction with other common analytical techniques.

Performance Comparison: Crystallographic Data of Bromo-Dimethoxybenzene Derivatives

Single-crystal X-ray diffraction provides unparalleled detail about the atomic arrangement in a crystalline solid, including unit cell dimensions, bond lengths, and bond angles.[1] The data presented below for several bromo-dimethoxybenzene derivatives illustrates the precise structural information that can be obtained. This data is crucial for understanding intermolecular interactions, which can influence a compound's physical properties and biological activity.[2]

Compound NameChemical FormulaCrystal SystemSpace GroupUnit Cell ParametersReference
4-bromo-2,6-dimethoxybenzaldehydeC₉H₉BrO₃MonoclinicC2/ca = 19.8576(5) Å, b = 4.1080(2) Å, c = 23.1284(8) Å, β = 94.983(3)°[3]
4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dioneC₁₄H₁₀Br₂O₄MonoclinicP2₁/ca = 8.433(2) Å, b = 14.479(4) Å, c = 7.365(4) Å, β = 112.72(3)°[4]
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneC₁₁H₁₁BrO₃MonoclinicP2₁/na = 7.2362(3) Å, b = 18.1563(8) Å, c = 8.4411(4) Å, β = 105.163(2)°[5]

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides definitive structural data, other analytical techniques offer complementary information and may be more suitable in certain contexts.[6][7]

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1]Provides an unambiguous and complete molecular structure.[8]Requires a suitable single crystal, which can be difficult to obtain.[9] Does not provide information about the molecule's dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the connectivity and chemical environment of atoms, enabling the determination of the carbon-hydrogen framework.[6]Provides structural information in solution, which can be more biologically relevant. Can study dynamic processes.[10]Structure determination can be complex for larger molecules and may not provide the same level of precision as X-ray crystallography for solid-state conformation.[6]
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of a molecule, as well as information about its fragmentation patterns.Highly sensitive and requires only a small amount of sample.Does not provide direct information about the 3D arrangement of atoms in a molecule.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.Fast and simple to perform.Provides limited information about the overall molecular structure.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps.[9]

1. Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound.[9][11] This is typically achieved through slow evaporation of a saturated solution, liquid diffusion, or vapor diffusion techniques. The choice of solvent is critical, and the compound must be of high purity.[11]

2. Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected.[1] The crystal is rotated to collect a complete set of diffraction data from all possible orientations.

3. Structure Solution and Refinement: The collected diffraction pattern, which consists of the intensities and positions of the diffracted beams, is used to determine the electron density distribution within the crystal.[1] From this electron density map, the positions of the individual atoms can be deduced. This initial model is then refined using least-squares methods to achieve the best possible fit with the experimental data.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for determining a molecular structure using single-crystal X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Compound Pure Compound Crystal Single Crystal Growth Compound->Crystal Crystallization Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer X-ray Exposure Data Diffraction Data Diffractometer->Data Detection Solution Structure Solution Data->Solution Refinement Structure Refinement Solution->Refinement Least-squares Final Final Crystal Structure Refinement->Final

Workflow of Single-Crystal X-ray Crystallography.

References

Validation

Comparative Analysis of the Biological Activities of Substituted Bromodimethoxybenzene Derivatives

A guide for researchers and drug development professionals exploring the therapeutic potential of brominated and methoxylated aromatic compounds. This document provides a comparative overview of the biological activities...

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the therapeutic potential of brominated and methoxylated aromatic compounds. This document provides a comparative overview of the biological activities, experimental protocols, and relevant signaling pathways of compounds structurally related to 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Due to a lack of publicly available research on the biological activities of compounds directly derived from 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, this guide focuses on structurally analogous compounds. The core structure of interest features a substituted benzene ring with bromine and methoxy functional groups. The following sections detail the reported anticancer, antimicrobial, and antioxidant activities of selected bromodimethoxybenzene derivatives, providing a valuable resource for guiding future research in this area.

Comparative Biological Activities

The biological activities of synthetic compounds are often evaluated across several key areas: cytotoxicity against cancer cell lines (anticancer activity), inhibition of microbial growth (antimicrobial activity), and the ability to neutralize free radicals (antioxidant activity). Below is a summary of the available data for structurally related bromodimethoxybenzene derivatives.

Anticancer Activity

Derivatives of brominated phenolic compounds have shown promise as potential anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Table 1: Cytotoxic Activity of Representative Bromophenol Derivatives against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
3-Bromo-2,6-dihydroxyacetophenone S. aureus - [1]
3-Bromo-2,6-dihydroxyacetophenone MRSA - [1]
(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole MCF-7 (Breast Cancer) - [2]
(E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole HCT116 (Colon Cancer) 0.62 [2]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) MCF-7 (Breast Cancer) 2.94 [3]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) A549 (Lung Cancer) 6.30 [3]

| Pyrrole derivative with 3,4-dimethoxy phenyl (cpd 21) | HepG2 (Liver Cancer) | 0.5 - 0.9 |[4] |

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Antimicrobial Activity

The antimicrobial potential of brominated dimethoxy chalcones has been investigated against both Gram-positive and Gram-negative bacteria. The presence and position of the bromine and methoxy groups on the phenyl rings can significantly influence the antimicrobial spectrum and efficacy.

Table 2: Antimicrobial Activity of Bromo-3',4'-dimethoxychalcone Derivatives

Compound Target Organism Gram Stain Zone of Inhibition (mm)
(E)-1-(3-bromophenyl)-3-(3',4'-dimethoxyphenyl) prop-2-en-1-one Escherichia coli Negative -
(E)-1-(3-bromophenyl)-3-(3',4'-dimethoxyphenyl) prop-2-en-1-one Salmonella typhimurium Negative -
(E)-1-(4-bromophenyl)-3-(3',4'-dimethoxyphenyl) prop-2-en-1-one Escherichia coli Negative 11 ± 0.3
(E)-1-(4-bromophenyl)-3-(3',4'-dimethoxyphenyl) prop-2-en-1-one Salmonella typhimurium Negative 15 ± 0.7
(+)-aeroplysinin-1 MRSA Positive <32 µg/mL (MIC)
3-bromo-2,6-dihydroxyacetophenone S. aureus Positive -

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Positive | - |

Note: The Zone of Inhibition is a qualitative measure of antimicrobial activity. MIC (Minimum Inhibitory Concentration) is a quantitative measure representing the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[1][5][6]

Antioxidant Activity

The antioxidant capacity of chemical compounds is their ability to inhibit oxidative processes. This is a crucial activity as oxidative stress is implicated in numerous diseases. The antioxidant potential of synthetic and natural compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7]

Table 3: Antioxidant Capacity of Structurally Related Compounds

Compound/Derivative Antioxidant Assay Result Reference
Oregano Essential Oil DPPH (IC50) 0.5 mg/mL [7]
Rosemary Essential Oil DPPH (IC50) - [7]
Butylated hydroxyanisole (BHA) DPPH (IC50) 0.0052 mg/mL [7]

| Butylated hydroxytoluene (BHT) | DPPH (IC50) | 0.011 mg/mL |[7] |

Note: A lower IC50 value in the DPPH assay indicates a higher antioxidant capacity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biological activity data. Below are outlines of the key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubated for 24-48 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[10][11]

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design. The NF-κB and MAPK signaling pathways are frequently implicated in cancer progression and are potential targets for therapeutic intervention.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[12] Constitutive activation of the NF-κB pathway is observed in many cancers, promoting tumor growth and survival.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) IkB->NFkB releases IkB->IkB_NFkB Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB->Ub_Proteasome degraded by NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds to Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression regulates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Aberrant activation of the MAPK pathway is a common feature of many cancers.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Transcription_Factors Transcription_Factors ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

General Experimental Workflow for Biological Activity Screening

A typical workflow for screening the biological activity of new synthetic compounds involves a series of in vitro assays.

Experimental_Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening Characterization->Primary_Screening Anticancer_Assay Anticancer (e.g., MTT Assay) Primary_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial (e.g., MIC Determination) Primary_Screening->Antimicrobial_Assay Antioxidant_Assay Antioxidant (e.g., DPPH Assay) Primary_Screening->Antioxidant_Assay Hit_Identification Hit Identification Anticancer_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Antioxidant_Assay->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A generalized experimental workflow for screening the biological activity of new compounds.

References

Validation

A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal palladium catalyst for the Suzuki-Miyaura coupling of the sterically hindered substrate, 1-Bromo-2-isopropyl-...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal palladium catalyst for the Suzuki-Miyaura coupling of the sterically hindered substrate, 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of sterically hindered aryl bromides, such as 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, presents a significant challenge due to the steric bulk around the reaction center, which can impede the crucial steps of the catalytic cycle. The selection of an appropriate palladium catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of various palladium catalyst systems that have proven effective for the Suzuki coupling of sterically demanding substrates analogous to 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Performance Comparison of Palladium Catalysts

While specific experimental data for the Suzuki coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is not extensively available in the reviewed literature, a comparative analysis can be drawn from studies on structurally similar, sterically hindered aryl bromides. The following table summarizes the performance of several palladium catalyst systems in the Suzuki-Miyaura coupling of such challenging substrates. The data highlights the critical role of the ligand in facilitating the reaction.

Catalyst System (Palladium Source + Ligand)Aryl Bromide SubstrateBoronic Acid PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ + SPhos2-Bromo-1,3-dimethylbenzenePhenylboronic acidK₃PO₄Toluene1002>95[1]
Pd₂(dba)₃ + t-Bu₃P2-Bromo-1,3-diisopropylbenzenePhenylboronic acidCsFDioxane801694[2]
[Pd(IPr)(allyl)Cl]2-BromomesitylenePhenylboronic acidNaOt-BuDioxaneRT298
Herrmann's Catalyst2-Bromo-6-methylanilinePhenylboronic acidK₂CO₃Toluene1101285
Pd(OAc)₂ + XPhos1-Bromo-2,6-diisopropylanilinePhenylboronic acidK₃PO₄t-BuOH802492[3][4][5]
Pd-PEPPSI-IPr2-Chloro-1,3-dimethylbenzenePhenylboronic acidK₂CO₃MeOH801292[6]
Acenaphthoimidazolylidene Pd Complex2-BromomesityleneMesitylboronic acidt-BuOKDioxane10012>99[7]

Note: The data presented is for analogous sterically hindered substrates and should be considered as a strong predictive framework for the Suzuki coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. Optimization of reaction conditions for this specific substrate is recommended.

Key Insights from Comparative Data:

  • Bulky, Electron-Rich Phosphine Ligands: Catalyst systems employing bulky and electron-rich phosphine ligands, such as the Buchwald ligands (SPhos, XPhos), consistently demonstrate high efficacy in coupling sterically hindered aryl bromides.[1][3][4][5] These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired biaryl product.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as those derived from IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are highly effective catalysts for sterically demanding couplings, often allowing for reactions to proceed at room temperature.[7] The strong σ-donating ability and steric bulk of NHC ligands contribute to the stability and activity of the catalytic species. Acenaphthoimidazolylidene palladium complexes have shown exceptional performance in the formation of di-, tri-, and even tetra-ortho-substituted biaryls.[7]

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial. Strong bases like potassium phosphate (K₃PO₄) and sodium tert-butoxide (NaOt-Bu), and aprotic polar solvents such as dioxane and toluene are frequently employed to achieve high yields in these challenging couplings.[1][2][7]

Experimental Protocols

Below are detailed experimental protocols for two highly effective catalyst systems for the Suzuki coupling of sterically hindered aryl bromides, which can be adapted for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Protocol 1: Suzuki Coupling using Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos)

This protocol is a general procedure adaptable for the coupling of sterically hindered aryl bromides.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous toluene

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Palladium Pre-catalyst

This protocol utilizes a well-defined NHC-Pd pre-catalyst for the coupling of sterically hindered substrates.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Pd(IPr)(allyl)Cl] (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the [Pd(IPr)(allyl)Cl] pre-catalyst and NaOt-Bu to a dry Schlenk flask.

  • Add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene and the arylboronic acid.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product Pd0_cycle RedElim->Pd0_cycle ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ Base Base ArB->Base BX [B(OR)₂(Base)]⁻ Base->BX BX->Transmetal Pd0_cycle->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, base - Inert atmosphere start->setup reaction Reaction: - Add solvent - Heat and stir setup->reaction monitoring Monitoring: - TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench reaction - Extraction monitoring->workup Complete purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis end End analysis->end

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

For the Suzuki-Miyaura coupling of the sterically hindered substrate 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, catalyst systems based on bulky, electron-rich phosphine ligands (such as Buchwald's SPhos and XPhos) and N-heterocyclic carbene (NHC) ligands are highly recommended. These catalysts have demonstrated superior performance in the coupling of analogous challenging substrates, consistently providing high yields. While the provided data serves as a strong starting point, empirical optimization of the catalyst, ligand, base, solvent, and temperature for this specific substrate is crucial for achieving the best possible outcome. The detailed protocols and workflow diagrams in this guide offer a robust framework for developing an efficient and high-yielding synthetic route.

References

Comparative

Validating the Structure of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene Reaction Products: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 1-Bromo-2-isopropyl-3,4-dimet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. Due to the limited availability of specific experimental data for this substrate, this document utilizes representative protocols and data from structurally similar aryl halides to illustrate the expected outcomes of Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Furthermore, an alternative synthetic approach is presented to offer a comparative perspective on accessing functionalized 2-isopropyl-3,4-dimethoxybenzene derivatives.

Data Presentation: Comparison of Reaction Products

The following tables summarize expected yields and key spectroscopic data for the products of Suzuki-Miyaura and Buchwald-Hartwig amination reactions based on analogous transformations of structurally related aryl bromides.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideProductYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
11-Bromo-2-isopropyl-3,4-dimethoxybenzene (Target)2-isopropyl-3,4-dimethoxy-1,1'-biphenylNot ReportedNot ReportedNot ReportedN/A
21-Bromo-4-methoxybenzene4-methoxy-1,1'-biphenyl987.55 (d), 7.43 (t), 7.31 (t), 6.98 (d), 3.87 (s)159.1, 140.8, 133.8, 128.7, 128.2, 126.7, 114.2, 55.3N/A
31-Bromo-3,5-dimethoxybenzene3,5-dimethoxy-1,1'-biphenyl987.60 (d), 7.42 (t), 7.32 (t), 6.75 (d), 6.48 (t), 3.85 (s)161.1, 143.0, 129.8, 128.8, 127.4, 105.4, 99.0, 55.5N/A

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

EntryAryl BromideProductYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
11-Bromo-2-isopropyl-3,4-dimethoxybenzene (Target)N-phenyl-2-isopropyl-3,4-dimethoxybenzenamineNot ReportedNot ReportedNot ReportedN/A
24-BromotolueneN-phenyl-4-methylaniline957.28 (t), 7.09 (d), 7.03 (d), 6.88 (t), 5.65 (s, NH), 2.31 (s)143.7, 140.9, 131.0, 129.8, 121.3, 118.9, 117.8, 20.8N/A
32-Bromo-1,3-dimethylbenzeneN-phenyl-2,6-dimethylaniline927.25 (t), 7.08 (d), 6.95 (t), 6.85 (d), 5.45 (s, NH), 2.15 (s)145.9, 138.5, 129.3, 128.8, 122.1, 120.9, 18.4N/A

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established procedures for similar substrates.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with phenylboronic acid.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.08 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, phenylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.

  • Seal the reaction flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water to the reaction flask via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with aniline.[1][2][3]

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, Pd2(dba)3, XPhos, and sodium tert-butoxide.[3]

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add aniline followed by anhydrous toluene via syringe.[3]

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflows and catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, & Base C Purge with Inert Gas A->C B Prepare Pd Catalyst Solution D Add Solvents & Catalyst B->D C->D E Heat & Stir (12-24h) D->E F Aqueous Workup & Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Product H->I

Suzuki-Miyaura Reaction Workflow

Suzuki_Miyaura_Cycle cluster_cycle center Pd(0)L_n OA Oxidative Addition center->OA Ar-X TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->center Ar-Ar' TM_reagents Ar'-B(OR)2 (Base) TM_reagents->TM Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Catalyst, Ligand, & Base in Schlenk Tube B Evacuate & Backfill with Inert Gas A->B C Add Amine & Solvent B->C D Heat & Stir (12-24h) C->D E Aqueous Workup & Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H Product G->H Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L_n OA Oxidative Addition center->OA Ar-X AC Amine Coordination OA->AC Ar-Pd(II)-X DP Deprotonation AC->DP [Ar-Pd(II)-X(HNR'R'')] RE Reductive Elimination DP->RE Ar-Pd(II)-NR'R'' RE->center Ar-NR'R'' AC_reagents HNR'R'' AC_reagents->AC DP_reagents Base DP_reagents->DP Alternative_Synthesis A p-Anisidine B N-acetyl-p-anisidine A->B Acetic Anhydride C N-acetyl-2-isopropyl-4-methoxyaniline B->C Propylene, AlCl3 D 2-isopropyl-4-methoxyaniline C->D Hydrolysis (H+/H2O)

References

Validation

Isomeric Purity Analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The isomeric purity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a key building block in the synthesis of various pharmaceutical compounds and research chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a key building block in the synthesis of various pharmaceutical compounds and research chemicals, is a critical parameter that can significantly influence the efficacy, safety, and regulatory compliance of the final product. The presence of constitutional isomers, which possess the same molecular formula but differ in the connectivity of atoms, can lead to unpredictable pharmacological profiles and manufacturing challenges. This guide provides an objective comparison of analytical techniques for the isomeric purity analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, supported by detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

Potential Isomeric Impurities

During the synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, several constitutional isomers can be formed as byproducts. The most probable impurities arise from the different possible positions of the bromo, isopropyl, and dimethoxy groups on the benzene ring. Understanding these potential isomers is crucial for developing selective analytical methods.

Common Constitutional Isomers of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene:

  • 1-Bromo-3-isopropyl-4,5-dimethoxybenzene

  • 1-Bromo-4-isopropyl-2,3-dimethoxybenzene

  • 1-Bromo-5-isopropyl-2,3-dimethoxybenzene

  • 2-Bromo-1-isopropyl-3,4-dimethoxybenzene

  • 4-Bromo-1-isopropyl-2,3-dimethoxybenzene

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity analysis depends on factors such as the required resolution, sensitivity, speed, and the nature of the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods for this purpose.

Data Presentation:
Analytical TechniquePrinciple of Separation/DetectionResolution of IsomersSensitivityThroughputKey AdvantagesKey Limitations
HPLC (Reversed-Phase) Differential partitioning between a nonpolar stationary phase and a polar mobile phase based on polarity differences.Good to ExcellentHighHighRobust, versatile, suitable for non-volatile compounds.Requires chromophores for UV detection, method development can be time-consuming.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection.ExcellentVery HighHighHigh resolving power, provides structural information from mass spectra.Limited to thermally stable and volatile compounds, potential for isomerization at high temperatures.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information based on chemical environment.Excellent (for identification)ModerateLowProvides unambiguous structural elucidation, non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate 1-Bromo-2-isopropyl-3,4-dimethoxybenzene from its potential constitutional isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To achieve high-resolution separation and identification of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene and its volatile isomeric impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To unambiguously identify and quantify the main isomer and any detectable isomeric impurities through analysis of their unique chemical shifts and coupling constants.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution).

Data Acquisition Parameters:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 5 seconds (for accurate integration).

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

Mandatory Visualizations

Isomeric Purity Analysis Workflow

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Interpretation cluster_result Final Result Sample 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject GCMS GC-MS Analysis Dissolution->GCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze Chromatogram Chromatogram Analysis (Peak Integration, Retention Time) HPLC->Chromatogram GCMS->Chromatogram MassSpectra Mass Spectra Interpretation (Fragmentation Pattern) GCMS->MassSpectra NMRSpectra NMR Spectra Analysis (Chemical Shift, Coupling Constants) NMR->NMRSpectra Purity Isomeric Purity Determination (% of each isomer) Chromatogram->Purity MassSpectra->Purity NMRSpectra->Purity

Caption: Workflow for the isomeric purity analysis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

Decision Tree for Method Selection

Method_Selection_Decision_Tree Start Start: Need for Isomeric Purity Analysis Volatile Are isomers volatile and thermally stable? Start->Volatile HighRes Is high resolution and structural confirmation needed? Volatile->HighRes Yes NonVolatile Are isomers non-volatile? Volatile->NonVolatile No GCMS Use GC-MS HighRes->GCMS Yes HPLC Use HPLC HighRes->HPLC No Unambiguous Is unambiguous structural elucidation required? NonVolatile->Unambiguous Consider if HPLC is insufficient NonVolatile->HPLC Yes NMR Use NMR Unambiguous->NMR Yes Combine Use a combination of techniques (e.g., HPLC + NMR) Unambiguous->Combine For comprehensive analysis

Caption: Decision tree to guide the selection of an appropriate analytical method.

Comparative

A Comparative Guide to the Bioisosteric Replacement of the Isopropyl Group in 1-Bromo-2-isopropyl-3,4-dimethoxybenzene Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of bioisosteric replacements for the isopropyl group in analogues of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioisosteric replacements for the isopropyl group in analogues of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The objective is to furnish researchers with data-driven insights into how modifying this specific moiety can influence the pharmacological profile of these compounds, particularly their interaction with key central nervous system receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support informed decision-making in drug design and development.

Introduction to Bioisosterism

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group that has similar physical or chemical properties. The goal of such a replacement is to enhance the desired biological or physical properties of a compound, such as potency, selectivity, metabolic stability, or to reduce toxicity, without making a significant change to the chemical framework that would disrupt its interaction with its biological target. The isopropyl group is a common lipophilic moiety in many bioactive molecules. Its bioisosteric replacement can modulate a compound's pharmacokinetic and pharmacodynamic profile. Common bioisosteres for the isopropyl group include the cyclopropyl group and fluorinated alkyl groups.

Comparative Analysis of Isopropyl Bioisosteres

While direct comparative experimental data for the bioisosteric replacement of the isopropyl group on the 1-Bromo-2-isopropyl-3,4-dimethoxybenzene scaffold is limited in the public domain, valuable insights can be drawn from structurally related compounds, specifically 2,5-dimethoxy-4-bromophenethylamines and their analogues. These compounds share a brominated dimethoxybenzene core and have been evaluated for their affinity at serotonin receptors, which are likely targets for the compounds of interest.

The following table summarizes the affinity (Ki) of these related compounds for the 5-HT2A receptor, a key G-protein coupled receptor in the central nervous system. The data compares a compound with a side chain analogous to an isopropyl group (amphetamine derivative) with its cyclopropyl bioisostere.

Compound/AnalogueBioisosteric Group5-HT2A Receptor Affinity (Ki, nM)Reference
2,5-dimethoxy-4-bromoamphetamine (DOB)Isopropyl Analogue (amphetamine side chain)0.39 (R-isomer)[1]
trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamineCyclopropylamine~5-6 fold higher affinity than DOB[2]

Note: The data presented is for 2,5-dimethoxy-4-bromo analogues, not the 3,4-dimethoxy isomers. The amphetamine side chain is a close analogue to the isopropyl group in this context.

The data suggests that replacing the isopropyl-like side chain with a cyclopropylamine moiety can significantly increase the affinity for the 5-HT2A receptor.[2] This enhancement in binding affinity is a critical consideration for potency in drug design.

Experimental Protocols

The following are detailed methodologies for the synthesis of the parent compound, 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, and a plausible route for its cyclopropyl bioisostere.

Synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

A potential synthetic route for 1-bromo-2-isopropyl-3,4-dimethoxybenzene could start from the commercially available 3,4-dimethoxyaniline.

Step 1: Iodination of 3,4-Dimethoxyaniline

  • Materials: 3,4-dimethoxyaniline, N-iodosuccinimide (NIS), acetonitrile.

  • Procedure: To a solution of 3,4-dimethoxyaniline in acetonitrile, add N-iodosuccinimide portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Suzuki Coupling with Isopropylboronic Acid

  • Materials: 1-Iodo-3,4-dimethoxyaniline, isopropylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene/water mixture).

  • Procedure: To a degassed mixture of 1-iodo-3,4-dimethoxyaniline, isopropylboronic acid, and potassium carbonate in a toluene/water solvent system, add the palladium catalyst. Heat the reaction mixture under an inert atmosphere at reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-isopropyl-3,4-dimethoxyaniline.

Step 3: Sandmeyer Bromination

  • Materials: 2-isopropyl-3,4-dimethoxyaniline, sodium nitrite, hydrobromic acid, copper(I) bromide.

  • Procedure: Dissolve 2-isopropyl-3,4-dimethoxyaniline in an aqueous solution of hydrobromic acid and cool to 0 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Add the cold diazonium salt solution to the copper(I) bromide solution. Allow the reaction to warm to room temperature and then heat to drive the reaction to completion. After cooling, the mixture is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The final product, 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, is purified by column chromatography or distillation.

Synthesis of 1-Bromo-2-cyclopropyl-3,4-dimethoxybenzene (Bioisostere)

A plausible route for the synthesis of the cyclopropyl analogue could involve a cyclopropanation reaction.

Step 1: Wittig Reaction to form Isopropenyl Intermediate

  • Materials: 1-Bromo-2-acetyl-3,4-dimethoxybenzene (prepared by Friedel-Crafts acylation of 1-bromo-2,3-dimethoxybenzene), methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium), and an anhydrous solvent (e.g., THF).

  • Procedure: Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with n-butyllithium in anhydrous THF at 0 °C. To this ylide solution, add a solution of 1-Bromo-2-acetyl-3,4-dimethoxybenzene in THF. Allow the reaction to proceed at room temperature until completion. Quench the reaction with water and extract the product with ether. The organic layer is washed, dried, and concentrated. The crude 1-bromo-2-isopropenyl-3,4-dimethoxybenzene is purified by column chromatography.

Step 2: Simmons-Smith Cyclopropanation

  • Materials: 1-bromo-2-isopropenyl-3,4-dimethoxybenzene, diiodomethane, zinc-copper couple, and an anhydrous solvent (e.g., diethyl ether).

  • Procedure: Activate zinc dust by treating it with a copper sulfate solution to prepare the zinc-copper couple. In a flask under an inert atmosphere, add the zinc-copper couple and anhydrous diethyl ether. Add diiodomethane to the suspension. Then, add a solution of 1-bromo-2-isopropenyl-3,4-dimethoxybenzene in diethyl ether dropwise. The reaction is typically stirred at reflux for several hours. After completion, the reaction is quenched carefully with a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product, 1-Bromo-2-cyclopropyl-3,4-dimethoxybenzene, is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are likely mediated through their interaction with G-protein coupled receptors, such as the serotonin 5-HT2A and dopamine D2 receptors. Understanding the downstream signaling cascades of these receptors is crucial for predicting the functional consequences of ligand binding.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

G_5HT2A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates Substrates Serotonin Serotonin Serotonin->5HT2A_R Binds

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The beta-gamma subunit of the G-protein can also modulate other effectors, such as ion channels.

G_D2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2_R Dopamine D2 Receptor Gi Gi Protein D2_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Dopamine Dopamine Dopamine->D2_R Binds

Caption: Dopamine D2 Receptor Gi Signaling Pathway.

Experimental Workflow for Pharmacological Evaluation

A typical workflow to compare the bioisosteric analogues would involve synthesis followed by in vitro pharmacological assays.

G_Experimental_Workflow Start Start Synthesis Synthesis of Analogues (Isopropyl, Cyclopropyl, etc.) Start->Synthesis Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (e.g., 5-HT2A, D2 receptors) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium mobilization, cAMP) Purification->Functional_Assay Data_Analysis Data Analysis (Ki, EC50/IC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Comparison Structure-Activity Relationship (SAR) Comparison Data_Analysis->SAR_Comparison End End SAR_Comparison->End

References

Validation

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of Biaryls from 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The choice of cross-coupling methodology can significan...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The choice of cross-coupling methodology can significantly impact yield, purity, and substrate scope. This guide provides a direct comparison of the Suzuki-Miyaura and Stille cross-coupling reactions for a sterically hindered and electron-rich substrate, 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, supported by experimental data and detailed protocols.

The palladium-catalyzed Suzuki and Stille couplings are two of the most powerful and versatile methods for the formation of carbon-carbon bonds. However, for challenging substrates, such as those with significant steric hindrance or electron-donating groups, the performance of these reactions can vary significantly. This comparison focuses on 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, a substrate that combines both of these challenging features.

Executive Summary

For the cross-coupling of the sterically hindered and electron-rich 1-Bromo-2-isopropyl-3,4-dimethoxybenzene, the Stille coupling is generally the more robust and higher-yielding method. Experimental data on analogous sterically hindered substrates demonstrates that the Stille reaction is less sensitive to steric impediment around the reaction center, leading to superior yields compared to the Suzuki coupling. While the Suzuki reaction is often preferred due to the low toxicity of its boron-based reagents, its efficacy can be diminished with substrates of this nature.

Data Presentation: A Quantitative Comparison

The following table summarizes the key differences and expected performance of the Suzuki and Stille couplings for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The yield data is based on a closely related, sterically hindered substrate, 1-bromo-2-isopropylbenzene, which provides a strong predictive framework.[1]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronate esters)Organotin compounds (organostannanes)
Toxicity Low toxicity of reagents and byproductsHigh toxicity of organotin reagents and byproducts
Byproduct Removal Generally straightforward (water-soluble borates)Can be challenging, requiring specific workup procedures (e.g., KF wash)
Sensitivity to Steric Hindrance More sensitive, leading to lower yields with hindered substrates[1]Less sensitive, often providing higher yields for hindered substrates[1]
Typical Yield for Sterically Hindered Substrates Moderate (e.g., ~60% for 1-bromo-2-isopropylbenzene)[1]Good to Excellent (e.g., ~86% for 1-bromo-2-isopropylbenzene)[1]
Reaction Conditions Requires a base for activation of the organoboron reagentCan often be performed under neutral conditions
Functional Group Tolerance Good, but can be sensitive to certain functional groupsExcellent, tolerates a wide range of functional groups

Experimental Protocols

The following are detailed, representative protocols for the Suzuki and Stille coupling reactions of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene with a generic aryl coupling partner (e.g., phenyl). These protocols are based on established methodologies for sterically hindered and electron-rich aryl bromides.

Suzuki Coupling Protocol

This protocol is optimized for sterically hindered substrates and employs a bulky, electron-rich phosphine ligand to promote the challenging oxidative addition step.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Stille Coupling Protocol

This protocol is designed to be robust for sterically hindered substrates and includes a fluoride workup to facilitate the removal of tin byproducts.

Materials:

  • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

  • Organostannane (e.g., Tributyl(phenyl)stannane)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add the degassed anhydrous toluene (10 mL) via syringe.

  • Add the organostannane (1.1 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride. Stir the biphasic mixture vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Mechanisms and Workflow

To further aid in the selection process, the following diagrams illustrate the catalytic cycles of both reactions and a decision-making workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArylPdX R¹-Pd(II)Ln-X Pd0->ArylPdX R¹-X Transmetalation Transmetalation ArylPdAryl R¹-Pd(II)Ln-R² ArylPdX->ArylPdAryl R²-B(OR)₂ + Base ArylPdAryl->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² Substrate R¹-X Boronic R²-B(OR)₂ Base Base Stille_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArylPdX R¹-Pd(II)Ln-X Pd0->ArylPdX R¹-X Transmetalation Transmetalation ArylPdAryl R¹-Pd(II)Ln-R² ArylPdX->ArylPdAryl R²-SnR₃ ArylPdAryl->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² Substrate R¹-X Stannane R²-SnR₃ Decision_Workflow Start Start: Cross-coupling of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene Steric Is steric hindrance a major concern? Start->Steric Toxicity Are toxicity and tin byproduct removal acceptable? Steric->Toxicity  No Stille Choose Stille Coupling Steric->Stille  Yes Suzuki Choose Suzuki Coupling Toxicity->Suzuki  No Toxicity->Stille  Yes OptimizeSuzuki Optimize Suzuki: - Bulky, electron-rich ligands (e.g., SPhos) - Strong base (e.g., K₃PO₄) - Higher temperatures Suzuki->OptimizeSuzuki OptimizeStille Optimize Stille: - Standard catalysts (e.g., Pd(PPh₃)₄) - Anhydrous conditions - KF workup for byproduct removal Stille->OptimizeStille

References

Comparative

Benchmarking the Synthesis of Brominated Isopropyl-Dimethoxybenzene Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of synthetic methodologies for brominated aromatic compounds, with a focus on structures similar to 1-Bromo-2-iso...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for brominated aromatic compounds, with a focus on structures similar to 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. While a specific, detailed experimental protocol for the direct synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is not extensively documented in readily available literature, this guide benchmarks several common and effective bromination strategies for structurally related compounds. The presented data and protocols will aid researchers in selecting and optimizing synthetic routes for this class of molecules.

Comparison of Synthetic Methodologies

The synthesis of brominated, substituted benzene derivatives can be achieved through various methods, primarily involving electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial for achieving high yield and regioselectivity, especially in highly activated aromatic systems like dimethoxybenzenes. Below, we compare several key approaches using data from the synthesis of analogous compounds.

Data Summary of Bromination Reactions

Compound Starting Material Brominating Agent/Method Reaction Time Yield Reference
1-Bromo-2,4-dimethoxybenzene 2,4-dimethoxybenzoic acidDecarboxylative Bromination with Bu₄NBr₃16 h94%[1]
4-Bromo-3,5-dimethoxytoluene 3,5-dimethoxytolueneMolecular Bromine (Br₂) in Acetic AcidNot SpecifiedNot Specified[2]
2-Bromo-1,3-dimethoxybenzene 2,6-dimethoxybenzoic acidDecarboxylative Bromination with Bu₄NBr₃16 h92%[1]
2-Bromo-1-isopropyl-4-nitrobenzene 1-isopropyl-4-nitrobenzeneMolecular Bromine (Br₂) with FeCl₃ catalystNot SpecifiedNot Specified[3]
Various Brominated Methoxybenzenes Methoxybenzoic acidsDecarboxylative Bromination with Bu₄NBr₃4 - 16 h72% - 98%[1]

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below.

Protocol 1: Decarboxylative Bromination of a Methoxybenzoic Acid

This method is effective for the synthesis of brominated methoxybenzenes from their corresponding carboxylic acids.

Synthesis of 1-Bromo-2,4-dimethoxybenzene from 2,4-dimethoxybenzoic acid [1]

  • Materials:

    • 2,4-dimethoxybenzoic acid

    • Tetrabutylammonium tribromide (Bu₄NBr₃)

    • Solvent (e.g., acetonitrile)

  • Procedure:

    • To a solution of 2,4-dimethoxybenzoic acid (0.50 mmol) in the chosen solvent, add Bu₄NBr₃ (0.50 mmol, 1.0 equiv).

    • Stir the reaction mixture at 23 °C for 16 hours.

    • Upon completion, the reaction is worked up by adding an aqueous solution of Na₂S₂O₃ and Na₂CO₃.

    • The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).

    • The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure to yield the product.

Protocol 2: Electrophilic Aromatic Bromination with Molecular Bromine

This is a classic method for the bromination of activated aromatic rings.

Synthesis of 2-Bromo-1-isopropyl-4-nitrobenzene [3]

  • Materials:

    • 1-isopropyl-4-nitrobenzene

    • Molecular Bromine (Br₂)

    • Ferric chloride (FeCl₃)

    • Chlorobenzene

    • 40% aqueous sodium bisulfite solution

    • 5% aqueous HCl solution

  • Procedure:

    • A mixture of 1-isopropyl-4-nitrobenzene (0.300 mol) and ferric chloride is heated to 40 °C.

    • Bromine (0.375 mol) is added dropwise to the heated mixture.

    • After the addition is complete, the reaction mixture is stirred for an additional period.

    • The reaction is quenched with a 40% aqueous sodium bisulfite solution to remove unreacted bromine.

    • The mixture is extracted with chlorobenzene.

    • The organic phase is washed with a 5% aqueous HCl solution.

    • The solvent is removed under reduced pressure to yield the final product.

Workflow and Process Visualization

The general workflow for the synthesis and purification of brominated aromatic compounds via electrophilic substitution can be visualized as follows.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Starting Aromatic Compound Reaction Reaction Vessel (Stirring, Temp. Control) Reactants->Reaction Reagent Brominating Agent Reagent->Reaction Catalyst Catalyst (if applicable) Catalyst->Reaction Quenching Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (e.g., Chromatography, Recrystallization) Drying->Purification Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis FinalProduct Final Brominated Product Analysis->FinalProduct

Caption: Generalized workflow for the synthesis of brominated aromatic compounds.

Logical Relationships in Synthesis Strategy

The selection of a synthetic strategy depends on the substituents present on the aromatic ring.

G cluster_activating Activating Groups (e.g., -OCH₃, -Alkyl) cluster_deactivating Deactivating Groups (e.g., -NO₂) Start Select Starting Material MildBromination Mild Brominating Agent (e.g., NBS) Start->MildBromination Highly Activated LewisAcid Br₂ with Lewis Acid Start->LewisAcid Moderately Activated Decarboxylative Decarboxylative Bromination Start->Decarboxylative Carboxylic Acid Precursor HarshConditions Harsher Conditions (e.g., Stronger Lewis Acid, Higher Temp.) Start->HarshConditions Deactivated FinalProduct Target Brominated Compound MildBromination->FinalProduct LewisAcid->FinalProduct Decarboxylative->FinalProduct HarshConditions->FinalProduct

Caption: Decision logic for selecting a bromination strategy based on ring substituents.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

The proper disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is paramount for maintaining laboratory safety and environmental integrity. As an organic bromo compound, it requires careful handling and disposal as hazar...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is paramount for maintaining laboratory safety and environmental integrity. As an organic bromo compound, it requires careful handling and disposal as hazardous waste. The primary and mandated disposal route for this chemical is through a licensed professional waste disposal service.

Key Safety and Disposal Information

The following table summarizes crucial safety and disposal information derived from structurally similar chemicals. This data should be used as a cautious reference for handling 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

CategoryInformationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Nitrile rubber, inspect before use), protective clothing, and eye/face protection (safety goggles or face shield).[1][2][3][4][5]
Handling Precautions Use in a well-ventilated area or outdoors. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[1][2][3][5]
Spill Containment In case of a spill, contain it using an inert absorbent material such as sand, universal binder, or diatomite.[1][6][1][6]
Waste Container Collect surplus and non-recyclable chemical waste in a dedicated, properly labeled, and sealed container.[6][6]
Contaminated Materials Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be treated as hazardous waste and placed in a separate, clearly labeled container.[1][6][1][6]
Environmental Precautions Do not dispose of this chemical down the drain or release it into the environment.[1][6][7] It may be harmful to aquatic life.[7][1][6][7]
Primary Disposal Method Dispose of contents and container through an approved waste disposal plant or a licensed professional waste disposal service.[2][3][5][6][7][2][3][5][6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Always wear appropriate chemical-resistant gloves. Inspect them for any signs of degradation or punctures before use.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, such as a chemical fume hood.

2. Waste Segregation and Collection:

  • Chemical Waste: Collect any surplus or non-recyclable 1-Bromo-2-isopropyl-3,4-dimethoxybenzene in a dedicated, properly labeled, and securely sealed container. Ensure the label clearly identifies the contents and associated hazards.

  • Contaminated Materials: All materials that have come into contact with the chemical, including absorbent materials from spills, used pipette tips, gloves, and wipes, should be considered hazardous waste.[1][6] These items must be collected in a separate, clearly labeled container designated for solid hazardous waste.[6]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1]

  • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.

  • Clean the spill area thoroughly.

4. Disposal Pathway:

  • Licensed Waste Disposal Service: The primary and required method for the disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is to contact a licensed professional waste disposal company.[6] These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.

  • Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

5. Environmental Precautions:

  • Under no circumstances should this chemical be disposed of down the drain.[1][6]

  • Prevent the entry of this compound into the environment to avoid potential harm to aquatic life.[6][7]

Disposal Procedure Workflow

The following diagram illustrates the logical steps for the proper disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

A Identify Waste: 1-Bromo-2-isopropyl- 3,4-dimethoxybenzene and contaminated materials B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate Waste B->C D Liquid Waste: Surplus Chemical C->D E Solid Waste: Contaminated Materials (gloves, wipes, etc.) C->E F Store in a sealed, labeled hazardous waste container. D->F G Store in a separate, sealed, labeled hazardous waste container. E->G H Contact Institutional EHS for pickup and disposal. F->H G->H I Disposal by Licensed Professional Waste Disposal Service H->I

Caption: Workflow for the safe disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

References

Handling

Essential Safety and Operational Guide for Handling 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

This guide provides crucial safety and logistical information for the handling and disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The following procedures are based on best practices for structurally similar aroma...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene. The following procedures are based on best practices for structurally similar aromatic bromo compounds and are intended for use by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.[1]
Face Protection Face ShieldRecommended when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[1]
Respiratory Protection Chemical Fume HoodAll handling of the compound should be conducted within a certified chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely handling 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

  • Preparation :

    • Ensure the chemical fume hood is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.[1]

    • Locate the nearest eyewash station and safety shower before commencing work.[1][3]

    • Have appropriate spill containment materials readily accessible.[1]

  • Handling :

    • Conduct all manipulations of the compound within a certified chemical fume hood to prevent inhalation of vapors.[1]

    • Avoid direct contact with skin and eyes by wearing appropriate PPE.[4][5]

    • Wash hands thoroughly after handling, even if gloves were worn.[3][6]

    • Do not eat, drink, or smoke in the work area.[6]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan: Step-by-Step Protocol

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste, including unused product and contaminated materials (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.[7]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management :

    • Keep the waste container securely sealed when not in use.

    • Store the waste container in a designated, well-ventilated secondary containment area.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[7]

    • Do not pour this chemical down the drain or into the environment.[6][7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Experimental Workflow

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Transfer Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 disp1 Segregate Waste handle2->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Workflow for safe handling and disposal of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-isopropyl-3,4-dimethoxybenzene
Reactant of Route 2
1-Bromo-2-isopropyl-3,4-dimethoxybenzene
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